| Property / Effect | R-Famoxadone | S-Famoxadone | Key Findings & Ratios (R vs S) |
|---|
| Bioaccumulation (in mice) | High persistence | Faster degradation | Liver concentration 3.52x (at NOEL) to 242.69x (at 1/10 NOEL) higher [1] Systemic bioavailability 6x higher [2] | | Mammalian Hepatotoxicity | Severe | Mild / None | Higher risk of inducing Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD); causes lipid droplet accumulation, inflammation, and disrupts glucose/lipid metabolism [1] | | Cytotoxicity & Mechanism (in vitro) | High toxicity | Lower toxicity | 1.5x more toxic to HepG2 cells [2] Induces ferroptosis (a form of cell death) via ACSL4 activation, GPX4 inhibition, leading to severe lipid peroxidation and ROS accumulation [2] | | Aquatic Toxicity | High toxicity | Lower toxicity | 1.8 - 6.4x more toxic to Selenastrum bibraianum and Daphnia magna [3] ~100x more toxic to Danio rerio (zebrafish) [3] | | Fungicidal Activity | Lower efficacy | Higher efficacy | 3.0 - 6.59x more effective against pathogens like Alternaria solani [3] | | Environmental Degradation | Preferentially degraded | Enriched over time | Results in enantiomeric fraction (EF) of 0.435-0.470 (from 0.5 for racemate) in soils under aerobic conditions [3] |
The heightened toxicity of R-Famoxadone is primarily driven by its ability to induce ferroptosis, an iron-dependent form of regulated cell death. The diagram below illustrates the key molecular events in this pathway.
Mechanism of R-Famoxadone-Induced Ferroptosis
Here are the core methodologies used in the cited studies to generate the data presented above.
The evidence strongly suggests that the current use of racemic this compound poses unnecessary environmental and health risks. The dominant strategy for improving chiral pesticide safety is the "chiral switch"—developing and registering only the active and less-toxic S-enantiomer [3] [4] [5]. This would immediately halve the application rate of the chemical in the environment while maintaining fungicidal efficacy and drastically reducing toxic effects on non-target organisms.
Future work should focus on:
Famoxadone is a chiral oxazolidinedione fungicide that exists as a racemic mixture (approximately 1:1 ratio of R- and S-enantiomers) and is used to control a broad spectrum of plant pathogenic fungi including downy mildews and blights in various crops such as potatoes, tomatoes, grapes, and cucurbits [1] [2]. Its biochemical mode of action involves inhibition of mitochondrial respiration at complex III, resulting in decreased ATP production in fungal cells [1] [3]. As a QoI (Quinone outside Inhibitor) fungicide (FRAC code 11), it exhibits protectant, translaminar, and residual properties with activity termed 'intracuticular' by manufacturers due to maintained efficacy even after simulated rainfall events [3].
Table 1: Fundamental Physicochemical Properties of this compound
| Property | Value | Conditions/Notes | Reference |
|---|---|---|---|
| Molecular Formula | C₂₂H₁₈N₂O₄ | - | [1] |
| Molecular Weight | 374.39 g/mol | - | [1] |
| Melting Point | 140.3-141.8°C | - | [1] [3] |
| Water Solubility | 0.052-0.059 mg/L | At 20°C, pH 7 | [1] [3] |
| Vapor Pressure | 6.4 × 10⁻⁴ mPa | - | [3] |
| Octanol-Water Partition Coefficient (log P) | 4.65 | At pH 7, 20°C | [1] [3] |
| Henry's Constant | 4.61 × 10⁻³ Pa m³ mol⁻¹ | Calculated at 20°C | [3] |
This compound exhibits varying persistence in soil systems depending on environmental conditions, with notable differences between aerobic and anaerobic conditions:
Table 2: Soil Degradation Parameters of this compound
| Condition | DT₅₀ Range (Days) | DT₉₀ Range (Days) | Key Metabolites | Notes | Reference |
|---|---|---|---|---|---|
| Aerobic | 2-126 | 56-248 | IN-KF015, IN-JS940, IN-MN467 | Wide variation depends on soil type; stereoselective degradation observed | [4] [5] [3] |
| Anaerobic | 28-147 | 91 | Similar to aerobic | Less enantioselective than aerobic conditions | [4] [3] |
| Field Studies | 1.34-35 | - | IN-JS940 detected at up to 50% of initial concentration | Varies by soil type and application rate | [5] [6] |
Under aerobic conditions, this compound exhibits stereoselective degradation with the R-enantiomer preferentially degrading, leading to enrichment of S-famoxadone in soil (enantiomeric fraction 0.435-0.470 after 120 days) [4]. The major metabolites identified across studies include IN-KF015 ((5RS)-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione) and IN-JS940 ((2RS)-2-hydroxy-2-(4-phenoxyphenyl)propanoic acid), with IN-JS940 reaching up to 50% of the initial this compound concentration in soils [5]. Another metabolite, IN-MN467 ((5RS)-5-methyl-3-[(2-nitrophenyl)amino]-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione), has also been detected in soil systems [5].
This compound's behavior in aquatic environments is characterized by pH-dependent hydrolysis and photodegradation:
Table 3: Aquatic Fate Parameters of this compound
| Process | Conditions | DT₅₀ | Notes | Reference |
|---|---|---|---|---|
| Hydrolysis | pH 5, 20°C | 41 days | Highly pH-dependent | [3] |
| Hydrolysis | pH 7, 20°C | 2 days | - | [3] |
| Hydrolysis | pH 9, 20°C | 1.5 hours | - | [3] |
| Photolysis | Water, pH 5 | 1.9-4.1 days | Continuous light | [3] |
| Water-Sediment System | Overall system | DT₅₀: 0.68-0.8 days; DT₉₀: 14-15 days | - | [3] |
In water-soil ecosystems, this compound demonstrates low to moderate persistence with half-lives ranging from 1.34-16.12 days depending on specific environmental conditions [6]. The metabolite IN-JS940 has been detected in water at concentrations up to 20% of the initial this compound content [5].
Studies of this compound dissipation in various crops demonstrate relatively rapid degradation:
The dynamic plant uptake model dynamiCROP has been successfully applied to investigate uptake and translocation of this compound in soil-tomato environments, with modeled and measured results showing good correlation (R² values 0.8072-0.9221) [7]. Research indicates that only a small fraction (approximately 0.1%) of applied this compound is eventually ingested by humans via residues in crop harvests [7].
Recent research has revealed significant enantioselective differences in the environmental behavior and effects of this compound, which is particularly relevant given its chiral nature:
Schematic of stereoselective behavior of this compound enantiomers.
The R- and S-enantiomers of this compound display markedly different biological activities:
Recent research has elucidated the mechanisms underlying the differential behavior of this compound enantiomers:
Various analytical methodologies have been developed and validated for determining this compound and its metabolites in environmental matrices:
These methods typically achieve satisfactory recoveries (84.10-108.02%) with relative standard deviations generally below 9.23% [6], making them suitable for environmental monitoring and residue studies.
This compound presents a complex ecotoxicological profile with significant concerns for aquatic ecosystems:
Table 4: Ecotoxicological Parameters of this compound
| Organism | Endpoint | Value | Notes | Reference |
|---|---|---|---|---|
| Rainbow trout | 90-day NOEC | 0.0014 mg/L | - | [3] |
| Daphnia magna | 48-h EC₅₀ | 0.012 mg/L | R-enantiomer 1.80-6.40x more toxic | [4] [3] |
| Green algae | 72-h EbC₅₀ | 0.022 mg/L | - | [3] |
| Earthworms | LC₅₀ | 470 mg/kg soil | - | [3] |
| Honeybees | Contact LD₅₀ | >25 μg/bee | Moderate toxicity | [1] [3] |
| Mallard duck | 8-day LC₅₀ | >5,620 mg/kg | Low avian toxicity | [3] |
Based on its acute toxicity to fish and daphnia, the EU Scientific Committee on Plants has recommended implementing buffer zones to minimize impacts on aquatic organisms [3]. The elevated toxicity of R-famoxadone to aquatic organisms highlights the importance of considering enantioselective effects in risk assessments [4].
This compound's regulatory status varies across jurisdictions:
The stereoselective environmental behavior and toxicity findings have significant implications for regulatory frameworks, suggesting that enantiomer-specific risk assessments may be warranted for chiral pesticides like this compound [4] [8].
Current research on this compound indicates that its environmental fate and ecological impacts are strongly influenced by its chiral nature, with the R-enantiomer posing greater toxicological concerns despite the S-enantiomer demonstrating greater fungicidal efficacy. Future research directions should include:
The table below summarizes the key aspects of how famoxadone functions at the molecular level.
| Aspect | Detailed Mechanism |
|---|---|
| Primary Target | Mitochondrial cytochrome bc₁ complex (Complex III or ubiquinol-cytochrome c oxidoreductase) [1] [2]. |
| Binding Site | The quinol oxidation (Qo) site (Qp site in some nomenclature) [3] [2]. |
| Key Interaction | Network of aromatic-aromatic interactions between the fungicide and residues in the binding pocket, mimicking a benzene crystal lattice [1]. |
| Conformational Change | Binding induces dramatic conformational changes in cytochrome b and the Iron-Sulfur Protein (ISP) subunit, arresting ISP movement [1]. |
| Functional Consequence | Blocks electron transfer from ubiquinol to cytochrome c, halting the Q cycle and preventing proton translocation across the mitochondrial membrane [1] [4]. |
| Cellular Outcome | Drastic reduction in ATP production, leading to cessation of cellular processes like zoospore motility and subsequent cell disintegration [5] [4]. |
This compound's binding to the Qo site of Complex III prevents the critical transfer of electrons from ubiquinol to the Rieske Iron-Sulfur Protein (ISP). This inhibition is reinforced by this compound inducing conformational changes that arrest the movement of the ISP subunit, which is essential for the normal electron transfer process [1].
> this compound binding to Complex III triggers a cascade that halts ATP production.
The high-resolution crystal structure of the cytochrome bc₁ complex in complex with this compound provides direct evidence for this mechanism [1]. The potency of this compound's effect is demonstrated by experimental observations where application to Phytophthora infestans zoospores caused cessation of oxygen consumption and motility within seconds, followed by cell disintegration [4].
The following table consolidates key quantitative data from toxicological and environmental studies for a comprehensive overview.
| Parameter | Value | Context / Species |
|---|---|---|
| Acute Oral LD₅₀ | >5000 mg/kg | Rat [5] [4] |
| Acute Dermal LD₅₀ | >2000 mg/kg | Rabbit [5] |
| Acceptable Daily Intake (ADI) | 0.006 mg/kg bw/day | Based on dog study (cataracts) [5] |
| Water Solubility | 0.052 - 0.059 mg/L | At 20°C, pH 7 [6] [7] |
| Log P (Partition Coefficient) | 4.65 - 4.81 | Indicates high lipophilicity [4] [2] |
| Soil DT₅₀ (Lab) | 2 - 11 days | Aerobic, 20°C [4] |
| Hydrolytic DT₅₀ | 41 days (pH 5), 2 days (pH 7), 1.5 hours (pH 9) | At 20°C [4] |
| Aquatic Toxicity (Daphnia, 48h EC₅₀) | 0.012 mg/L | Highly toxic to aquatic invertebrates [4] |
To investigate this compound's mechanism of action, several key experimental approaches are used:
X-ray Crystallography [1]
In Vitro Respiration Assay [4]
Binding Affinity Studies
Famoxadone is a broad-spectrum fungicide belonging to the Quinone outside Inhibitor (QoI) class, specifically categorized under FRAC Group 11. First introduced in 1998, it has become a crucial tool for managing economically significant fungal pathogens across various crops [1] [2]. This compound is particularly recognized for its exceptional activity against Oomycete fungi including Plasmopara viticola (grape downy mildew) and Phytophthora infestans (potato late blight), pathogens that can cause devastating yield losses if not properly controlled [3]. Its unique chemical structure and mode of action have made it a valuable component in integrated disease management programs, especially when formulated in combination with other active ingredients to enhance efficacy and manage resistance development.
The compound exhibits protectant and residual activity with translaminar movement, providing protection to both upper and lower leaf surfaces [1]. From a regulatory perspective, this compound is not approved for use in the European Union but maintains registrations in other key markets including the United States, Australia, and various countries in Asia and South America [2]. Recent regulatory activity indicates continued interest in expanding its use, with the US EPA receiving applications for new use patterns on various crop groups as recently as 2025 [4].
Table 1: Fundamental Chemical and Physical Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| Chemical Name | (RS)-3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidin-2,4-dione | [1] |
| CAS Registry Number | 131807-57-3 | [1] [2] |
| Molecular Formula | C₂₂H₁₈N₂O₄ | [1] [2] |
| Molecular Weight | 374.39 g/mol | [1] [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 141-143°C | [1] [2] |
| Aqueous Solubility | 0.059 mg/L at 20°C (pH 7) | [2] |
| Octanol-Water Partition Coefficient (log Kow) | 4.65 (at 20°C) | [2] |
| Vapor Pressure | 6.4 × 10⁻⁵ mPa at 25°C | [2] |
| FRAC Classification | 11 (Qo Inhibitor) | [5] |
This compound exerts its fungicidal activity by specifically targeting the cytochrome bc1 complex (also known as complex III) in the mitochondrial electron transport chain of fungal pathogens [5]. More precisely, it binds to the Quinone outside (Qo) site of this complex, thereby inhibiting electron transfer between cytochrome b and cytochrome c1 [1]. This disruption halts the quinol oxidation process, which is essential for the conversion of ubiquinol to ubiquinone [6]. The consequent blockade of electron flow severely impairs mitochondrial respiration, leading to a rapid cessation of ATP production in fungal cells [2]. Without adequate ATP, critical cellular processes including energy-dependent motility, germination, and infectious growth cannot be sustained, ultimately resulting in fungal cell death.
The binding of this compound to the Qo site is particularly effective due to its high affinity for the hydrophobic pocket near the heme bH cofactor of cytochrome b [6]. This specific binding characteristic differentiates it from other fungicide classes and contributes to its broad-spectrum activity against various fungal pathogens. The compound's effectiveness spans across multiple taxonomic groups of plant pathogens, demonstrating particular potency against Oomycetes (Plasmopara viticola, Phytophthora infestans), Ascomycetes, and Basidiomycetes [1].
The disruption of mitochondrial respiration manifests in several observable physiological effects on susceptible fungal pathogens. This compound has been shown to be a strong inhibitor of sporangial differentiation and zoospore release in Oomycete pathogens [3]. When exposed to low concentrations of the fungicide, zoospores of P. infestans rapidly lose motility, cease oxygen consumption, and undergo cellular lysis through the release of cellular contents into the surrounding medium [3]. These effects occur within minutes of exposure, highlighting the rapid action of the compound at the cellular level.
The fungicide primarily exhibits protective activity by preventing the establishment of infection structures on plant surfaces. Its translaminar movement enables redistribution from the upper to lower leaf surfaces, providing comprehensive protection against pathogens that preferentially colonize the abaxial side of leaves [1]. Additionally, this compound demonstrates excellent rainfastness and residual activity, as it is rapidly absorbed and strongly bound to the waxy cuticular layer of plants, making it resistant to wash-off after application [1]. This property contributes to prolonged protection intervals, typically ranging from 7 to 14 days depending on environmental conditions and disease pressure.
Diagram 1: this compound's mechanism of action at the molecular and cellular levels, illustrating the cascade from target site binding to antifungal effects.
Resistance to QoI fungicides, including this compound, primarily occurs through target-site mutations in the cytochrome b gene, which alter the binding affinity of the fungicide to its target site. The most significant and widespread mutation is G143A (glycine to alanine at position 143), which confers high-level resistance with resistance factors often exceeding 100-fold [5]. This mutation structurally impedes fungicide binding through steric hindrance while maintaining the physiological function of the enzyme, allowing resistant pathogens to survive and reproduce in the presence of the fungicide [6]. Two other documented mutations, though less common, include F129L (phenylalanine to leucine at position 129) and G137R (glycine to arginine at position 137), both of which confer moderate (partial) resistance with lower resistance factors [5].
The emergence and selection of resistant populations are influenced by several factors, including the frequency of fungicide applications, the dose rate applied, and the partner fungicide used in mixture products. Research has demonstrated that selection pressure increases significantly when the dose of the QoI fungicide is elevated, and that the choice of partner fungicide in mixture formulations can either accelerate or delay resistance development [7]. Notably, certain pathogens including rusts (Puccinia spp.), Alternaria solani, and Pyrenophora teres are considered lower risk for G143A resistance development due to the presence of an intron directly after the G143 codon that makes the mutation biologically lethal [5].
Table 2: Major Target-Site Mutations Conferring Resistance to QoI Fungicides
| Mutation | Resistance Level | Impact on Field Efficacy | Pathogens Where Documented |
|---|---|---|---|
| G143A (Glycine to Alanine at 143) | High (complete) resistance | Severe loss of control | Plasmopara viticola, Botrytis cinerea, Blumeria graminis |
| F129L (Phenylalanine to Leucine at 129) | Moderate (partial) resistance | Reduced efficacy, but some control at label rates | Plasmopara viticola, Alternaria solani, Pyrenophora teres |
| G137R (Glycine to Arginine at 137) | Moderate (partial) resistance | Reduced efficacy, but some control at label rates | Alternaria solani, Pyrenophora teres |
Effective resistance management for QoI fungicides follows specific guidelines established by the Fungicide Resistance Action Committee (FRAC). These strategies aim to reduce selection pressure on pathogen populations while maintaining effective disease control. The core principles include: limiting the number of QoI applications per season (typically 2-3 applications depending on the crop and pathogen), using mixtures with partner fungicides having different modes of action, and alternating with non-QoI fungicides from different FRAC groups [5]. Recent research has demonstrated that the selection pressure for resistance is significantly influenced by both the dose of the QoI fungicide and the specific partner fungicide used in the mixture [7].
The most effective partner fungicides for resistance management are those with multi-site activity such as folpet, which has been shown to delay resistance development most effectively when mixed with this compound [7]. Other effective partners include fosetyl-aluminium, while mancozeb has demonstrated comparatively lower effectiveness in reducing the rate of resistance selection [7]. For applications where resistance has already been detected, novel approaches involving computer-aided design of fungicide combinations have shown promise. In silico docking studies and molecular dynamics simulations have identified potential effective combinations, such as this compound with thiram or captan, which maintain efficacy against both wild-type and G143A-mutant cytochrome b [6].
Diagram 2: Resistance development pathway and management strategies for QoI fungicides like this compound.
Molecular docking simulations provide a powerful approach for screening and predicting the binding affinity of this compound to wild-type and mutant forms of cytochrome b. The following protocol has been adapted from recent research that successfully identified effective fungicide combinations for overcoming QoI resistance [6]:
This in silico approach enables rapid screening of potential fungicide combinations before proceeding to more resource-intensive in vitro and in planta testing, significantly accelerating the discovery of effective resistance management solutions [6].
Standardized biological assays are essential for quantifying the direct effects of this compound on fungal pathogens and determining baseline sensitivity. The following methodologies have been established through previous research on this compound's biological mode of action [3]:
Table 3: Experimental Biological Activity of this compound Against Key Pathogens
| Pathogen | Bioassay Type | EC₉₀ Value | Experimental Conditions | Reference |
|---|---|---|---|---|
| Plasmopara viticola | Zoospore release inhibition | <1 mg/L | In vitro, 20°C, 2h exposure | [3] |
| Phytophthora infestans | Zoospore release inhibition | <1 mg/L | In vitro, 18°C, 2h exposure | [3] |
| Plasmopara viticola | Protective activity on grape | >90% control | 75 g a.i./ha, 7 days after application | [3] |
| Botrytis cinerea | Mycelial growth inhibition | Variable (mutant-dependent) | In vitro, mutant cytochrome b strains | [6] |
This compound is registered for use on a wide range of crops, with particular strength in controlling diseases in high-value horticultural crops. Its primary application is as a protective fungicide applied before disease development, though it also exhibits some curative properties when applied shortly after infection [1] [3]. The standard application rates typically range from 50 to 100 grams of active ingredient per hectare, depending on the target crop, disease pressure, and application timing [1]. For optimal performance, applications should be made using equipment that ensures thorough coverage of all plant surfaces, as this compound's translaminar activity provides protection to both the adaxial and abaxial leaf surfaces.
The most significant uses of this compound include: potatoes and tomatoes for control of late blight (Phytophthora infestans) and early blight (Alternaria solani); grapes for management of downy mildew (Plasmopara viticola) and powdery mildew (Uncinula necator); cucurbits (cucumbers, melons, squash) for control of downy mildew (Pseudoperonospora cubensis) and powdery mildew; and various leafy vegetables and ornamental plants [1] [2]. This compound is frequently formulated in combination with other active ingredients, most notably cymoxanil, which provides complementary curative activity through a different mode of action (inhibition of nucleic acid synthesis) [1]. This combination approach enhances both the spectrum of activity and resistance management potential.
The regulatory landscape for this compound varies across different regions, reflecting evolving risk assessments and regulatory priorities. As of recent updates:
From a environmental and toxicological perspective, this compound exhibits low mammalian toxicity (acute oral LD₅₀ >5000 mg/kg in rats) but presents significant risks to aquatic ecosystems, with demonstrated high toxicity to fish and aquatic invertebrates [1] [2]. These environmental characteristics have influenced regulatory decisions in certain jurisdictions and should be considered in application planning, particularly near aquatic habitats.
The table below summarizes the key identifiers and basic properties of this compound [1] [2] [3].
| Property | Specification |
|---|---|
| IUPAC Name | (RS)-3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione [1] [2] |
| CAS Registry No. | 131807-57-3 [1] [3] [4] |
| Molecular Formula | C₂₂H₁₈N₂O₄ [1] [2] [4] |
| Molecular Mass | 374.39 g·mol⁻¹ [1] [2] [4] |
| Physical Description | Pale cream to white, odourless crystalline powder [1] [3] [4] |
| Melting Point | 140.3 - 141.8 °C [1] [2] |
| Purity (Typical) | ≥ 97.0% - 98.5% [3] [4] |
The commercial synthesis of this compound is a multi-step chemical process that requires stringent control over reaction conditions and purification to ensure a high-quality final product [1] [3] [4]. The following diagram outlines the generalized production workflow:
Key Process Stages and Controls:
For formulation and environmental impact assessment, the following physicochemical and environmental fate data are critical [1].
| Parameter | Value / Description | Remarks |
|---|---|---|
| Solubility in Water (20°C) | 0.059 mg/L (Very low) [1] | Low leaching risk to groundwater [1]. |
| Solubility in Organic Solvents | Acetone: 274,000 mg/L; Toluene: 13,300 mg/L; Ethyl acetate: 125,000 mg/L [1] | High solubility, relevant for formulation [1]. |
| Octanol-Water Partition Coeff. (log Kow) | Data not fully available in search results | Noted as having bioaccumulation potential (BCF >2000) [1]. |
| Mode of Action (Fungicide) | Respiration inhibitor (QoI fungicide, FRAC Group 11) [1] [2] | Inhibits mitochondrial respiration at complex III (cytochrome bc1), disrupting ATP production [1] [4]. |
| Persistence in Soil/Water | Not persistent [1] | - |
This compound has a specific regulatory and toxicological profile that is important for safety assessments.
Famoxadone (3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione) is a widely used fungicide effective against various plant pathogenic fungi. This document provides detailed High Performance Liquid Chromatography (HPLC) methods for analyzing this compound in various matrices, including commercial formulations and agricultural samples. The protocols include validated procedures for sample preparation, chromatographic separation, and method validation to ensure reliable quantification.
This compound analysis primarily utilizes reversed-phase HPLC with UV detection. The compound's structure and properties make it suitable for separation using C18 or similar stationary phases, with acetonitrile-water mixtures as mobile phases. The methods described here emphasize accuracy, precision, and sensitivity for quality control and residue analysis applications.
This method enables rapid simultaneous determination of this compound and cymoxanil in commercial pesticide formulations [1] [2].
Sample Preparation: Weigh approximately 0.1 g of homogenized pesticide formulation into a 100 mL volumetric flask. Add 80 mL of acetonitrile and sonicate for 15 minutes. Cool to room temperature, dilute to volume with acetonitrile, and mix well. Filter through a 0.45 μm membrane filter before injection.
Chromatographic Conditions:
System Suitability:
This method is optimized for detecting this compound residues in agricultural samples with high sensitivity [3].
Sample Preparation:
Chromatographic Conditions:
This method provides an alternative separation approach using different column chemistry [4] [5].
Sample Preparation: Dissolve samples in acetonitrile or mobile phase.
Chromatographic Conditions:
Table 1: Comparison of HPLC Methods for this compound Analysis
| Parameter | Method 1 (Monolithic) | Method 2 (Residue) | Method 3 (Newcrom R1) |
|---|---|---|---|
| Column | C18 monolithic | C18 (5μm) | Newcrom R1 |
| Dimensions | 100 × 4.6 mm | 250 × 4.6 mm | Varies |
| Mobile Phase | Acetonitrile:water (70:30) | Acetonitrile:water (75:25) | Acetonitrile:water with acid modifier |
| Flow Rate | 2.0 mL/min | 1.0 mL/min | Optimize (0.8-1.5 mL/min) |
| Analysis Time | <2 min | ~10 min | Method dependent |
| LOD | - | 0.002 mg/kg (matrix) | Method dependent |
| LOQ | 10 μg/mL (this compound) | 0.005 mg/kg (matrix) | Method dependent |
| Primary Application | Formulation analysis | Residue analysis | Flexible applications |
All analytical methods should be properly validated before implementation. Key validation parameters for this compound methods are summarized below [1] [3] [6].
Table 2: Method Validation Parameters for this compound HPLC Analysis
| Validation Parameter | Method 1 Performance | Method 2 Performance | Acceptance Criteria |
|---|---|---|---|
| Accuracy (% Recovery) | 94.77-101.32% (this compound) | 83-102% (matrix spikes) | 70-120% (residue), 90-110% (formulations) |
| Precision (% RSD) | 0.88% (this compound) | <15% (matrix samples) | ≤20% (residue), ≤2% (formulations) |
| Linearity (R²) | >0.999 | >0.999 | ≥0.990 |
| Range | 10-100 μg/mL | 0.005-1.0 mg/kg | As per application requirements |
| LOD | - | 0.002 mg/kg | S/N ≥ 3:1 |
| LOQ | 10 μg/mL (this compound) | 0.005 mg/kg | S/N ≥ 10:1 |
| Specificity | No interference from formulation ingredients | No interference from matrix components | Baseline separation from potential interferents |
Stock Standard Solution (1000 μg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Store at -20°C when not in use.
Working Standard Solutions: Prepare appropriate dilutions of stock solution in mobile phase or acetonitrile to create calibration standards covering the expected concentration range (e.g., 0.1-10 μg/mL).
External Standard Method: Prepare calibration curve using this compound standards without internal standard. Use for relatively clean samples with minimal preparation steps.
Internal Standard Method: For complex matrices or extensive sample preparation, use an internal standard (e.g., p-terphenyl or 3-methyl-1,1-diphenylurea) to improve precision [7]. Add consistent amount of internal standard to all standards and samples before any processing steps.
This compound exhibits strong UV absorption at 220-250 nm. Optimal detection is typically achieved at 220-230 nm, but wavelength selection should be verified based on specific instrument characteristics and mobile phase composition.
The following workflow diagram illustrates the complete this compound analysis process:
These application notes provide robust and validated HPLC methods for this compound analysis in various matrices. The monolithic column method offers rapid analysis for quality control of formulations, while the residue method provides the sensitivity needed for environmental and agricultural monitoring. Proper method validation and adherence to the described protocols will ensure reliable and reproducible results for research and regulatory purposes.
Famoxadone is a broad-spectrum fungicide widely used in agriculture for controlling fungal diseases such as downy mildew. Recent studies have raised concerns about its environmental persistence and potential biological effects, including possible impacts on human fertility. These concerns necessitate robust analytical methods for monitoring this compound and its transformation products across various matrices. Ultra-High Performance Liquid Chromatography coupled to Orbitrap Mass Spectrometry (UHPLC-Orbitrap-MS) has emerged as a powerful technique for targeted and untargeted analysis of pesticides and their metabolites due to its high resolution, accurate mass measurement, and excellent sensitivity. These application notes provide detailed protocols for studying this compound dissipation kinetics, metabolite identification, and potential biological interactions, incorporating both established and novel methodological approaches suitable for environmental and biological matrices.
The Orbitrap mass analyzer operates on the principle of electrostatic field trapping, enabling mass measurement with high accuracy (typically < 5 ppm) and resolution (up to 500,000 FWHM). This technology is particularly suited for pesticide metabolite studies because it provides:
Chromatographic separation represents a critical factor in successful this compound metabolite profiling. Recent advances in column chemistry have demonstrated the superiority of zwitterionic HILIC (Z-HILIC) columns for retaining polar and semi-polar metabolites compared to traditional reverse-phase columns. A 2025 study systematically compared Z-HILIC with ZIC-pHILIC columns using 990 metabolite standards, finding that Z-HILIC detected 71% (707 standards) compared to 55% (543 standards) with ZIC-pHILIC, demonstrating enhanced resolution, sensitivity, selectivity, and retention time distribution [1]. This improved performance is attributed to the ethylene-bridged hybrid (BEH) particle technology in Z-HILIC columns, which provides superior pH stability (pH 2-10) and pressure tolerance compared to silica-based and polymer-based alternatives.
Table 1: Dissipation kinetics of this compound in environmental matrices
| Matrix | Application Dose | Half-life (DT₅₀, days) | Major Metabolites Detected | Maximum Metabolite Concentration |
|---|---|---|---|---|
| Sandy Soil | Normal | 28 | IN-KF015, IN-JS940 | 45% initial this compound content |
| Loam Soil | Normal | 35 | IN-KF015, IN-JS940, IN-MN467 | 50% initial this compound content |
| Water | 5x Normal | 30 | IN-KF015, IN-JS940 | 20% initial this compound content |
The dissipation data reveals that This compound persistence is relatively low in both water and soil matrices, with half-lives generally below 30 days except in loam soils (35 days) [2]. The metabolite IN-JS940 reaches the highest concentration among detected metabolites, representing up to 50% of the initial this compound content in soils, highlighting the importance of monitoring not just the parent compound but also its transformation products [2].
Table 2: Dissipation kinetics of this compound in greenhouse vegetables
| Vegetable | Application Dose | Half-life (DT₅₀, days) | Detected Known Metabolites | Novel Metabolite Concentration |
|---|---|---|---|---|
| Cucumber | Single | 8 | IN-JS940, IN-KF015, IN-MN467 | 290 μg/kg |
| Cucumber | Double | 10 | IN-JS940, IN-KF015, IN-MN467 | 310 μg/kg |
| Cherry Tomato | Single | 5 | IN-JS940, IN-KF015, IN-MN467 | 900 μg/kg |
| Cherry Tomato | Double | 7 | IN-JS940, IN-KF015, IN-MN467 | 950 μg/kg |
| Courgette | Single | 2 | IN-JS940, IN-KF015, IN-MN467 | Not detected |
| Courgette | Double | 4 | IN-JS940, IN-KF015, IN-MN467 | Not detected |
The data demonstrates significant matrix-dependent dissipation of this compound, with courgette showing the most rapid degradation (half-life 2-4 days) and cucumber exhibiting greater persistence (half-life 8-10 days) [3]. The detection of a putative novel metabolite in cucumber and cherry tomato samples at concentrations up to 900 μg/kg highlights the value of untargeted screening approaches in pesticide metabolism studies [3]. The known metabolites IN-JS940, IN-KF015, and IN-MN467 were consistently detected across all three vegetable matrices, while the primary metabolites 4-phenoxybenzoic acid and 1-acetyl-2-phenylhydrazine were not detected in any vegetable samples [3].
The following workflow diagram illustrates the comprehensive strategy for this compound metabolite identification:
Traditional DDA methods often miss low-abundance metabolites due to intensity-based triggering. Deep-scan DDA incorporates:
Studies demonstrate that deep-scan DDA increases the number of identified metabolites by more than 80% compared to standard DDA approaches [1].
Utilize software tools (e.g., Compound Discoverer, XCMS) with customized transformation workflows including:
Recent computational studies have revealed potential molecular interactions between this compound and proteins critical to human reproduction [4]. While these findings require experimental validation, they highlight potential mechanisms through which this compound might impact biological systems beyond its intended fungicidal activity.
Protein Structure Preparation:
Ligand Preparation:
Molecular Docking:
Table 3: this compound binding affinities to reproduction-related proteins
| Target Protein | Biological Function | Predicted Binding Affinity (kcal/mol) | Natural Ligand Binding Affinity (kcal/mol) |
|---|---|---|---|
| CRBP-III | Retinol binding and transport | -10.4 | -7.1 |
| IZUMO1 | Sperm-egg fusion | -8.3 to -8.0 | Not available |
| Connexin-26 | Gap junction communication | -9.2 | Not available |
| Estrogen Receptor | Hormone signaling | -8.8 | Not available |
The computational analysis predicts that this compound binds to Cellular Retinol Binding Protein-III (CRBP-III) with higher affinity than its natural ligand retinol, potentially interfering with retinol transport and signaling pathways crucial for embryonic development [4]. Additionally, this compound shows significant binding affinity to the IZUMO Sperm-Egg Fusion Protein, suggesting a potential mechanism for interfering with gamete membrane fusion during fertilization [4]. These computational findings provide testable hypotheses for future experimental studies on this compound's potential biological effects.
These application notes provide comprehensive protocols for the analysis of this compound and its metabolites in environmental and biological matrices using UHPLC-Orbitrap-MS. The methods demonstrate that while this compound itself shows relatively low persistence in the environment, its metabolites can accumulate to significant levels, with IN-JS940 reaching up to 50% of the initial this compound content in soils [2]. The detection of a putative novel metabolite in vegetable samples underscores the importance of untargeted screening approaches in pesticide regulatory science [3]. Recent computational studies suggesting potential interactions with fertility-related proteins highlight the need for further research into the biological effects of this compound and its transformation products [4]. The implemented Z-HILIC chromatography combined with high-resolution Orbitrap MS and advanced data processing techniques provides a robust framework for comprehensive this compound metabolism studies across multiple matrices.
This compound is a modern oxazolidinedione fungicide belonging to the Quinone outside Inhibitor (QoI) class, though it differs chemically from strobilurin fungicides in this category. It is primarily used in viticulture and agriculture for controlling significant fungal pathogens including Plasmopara viticola, Alternaria solani, Phytophthora infestans, and Septoria nodorum. This compound is commonly formulated with cymoxanil to enhance its efficacy and is applied to various crops such as grapes, tomatoes, potatoes, cucurbits, and lettuce. The extensive use of this compound in agricultural practices necessitates robust monitoring methods to ensure compliance with maximum residue limits (MRLs) established by regulatory bodies worldwide, protecting consumer safety and environmental health.
Understanding the residue dynamics and degradation behavior of this compound in crop matrices and environmental samples is crucial for appropriate risk assessment. The European Union has established an MRL of 2 mg kg⁻¹ for this compound in grapes, which serves as a regulatory benchmark for international trade and food safety compliance. These Application Notes and Protocols provide comprehensive methodologies for accurate determination, quantification, and monitoring of this compound residues across various matrices, incorporating the most recent advances in analytical techniques to support researchers, regulatory agencies, and agricultural professionals in ensuring crop safety and compliance with international standards.
Various analytical techniques have been developed and validated for the determination of this compound residues in different crop matrices, with the selection dependent on required sensitivity, available instrumentation, and matrix complexity. The two primary approaches involve gas chromatography (GC) and liquid chromatography (LC) coupled with different detection systems. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and operational efficiency.
Table 1: Comparison of Analytical Methods for this compound Determination in Crop Matrices
| Method | LOD | LOQ | Precision (%RSD) | Recovery (%) | Linear Range | Matrix |
|---|---|---|---|---|---|---|
| GC-ECD [1] | 0.06 mg/L | - | ≤11.7% | 103 ± 12 | - | Grapes, wines |
| GC-MS [1] | 0.02 mg/L | - | ≤6.8% | 96 ± 12 | - | Grapes, wines |
| HPLC-UV [2] | 8.0 ng | 0.05-2.00 mg/kg | <9.23% | 84.10-108.02 | - | Cucumber, soil |
| UHPLC-Orbitrap-MS [3] | - | - | - | - | - | Water, soil |
| HPLC (Monolithic) [4] | - | 10 μg/mL | 0.88% | 94.77-101.32 | - | Formulations |
The validation parameters for these methods demonstrate that both GC and LC approaches can achieve acceptable performance characteristics for routine monitoring purposes. The GC-MS method offers superior sensitivity with LOD of 0.02 mg/L compared to GC-ECD (0.06 mg/L), along with better precision (6.8% vs. 11.7%) [1]. Meanwhile, HPLC methods with UV detection provide adequate sensitivity for regulatory compliance, with LOD of 8.0 ng and recoveries ranging from 84.10% to 108.02% in cucumber and soil matrices [2]. For formulation analysis, monolithic HPLC columns offer exceptional efficiency with RSD values below 1% and significantly reduced analysis times under 2 minutes [4].
Table 2: Key Metabolites and Transformation Products of this compound
| Metabolite | Chemical Name | Matrix | Relative Concentration | Detection Technique |
|---|---|---|---|---|
| IN-JS940 | (2RS)-2-hydroxy-2-(4-phenoxyphenyl)propanoic acid | Water, Soil | Up to 50% of initial this compound | UHPLC-Orbitrap-MS [3] |
| IN-KF015 | (5RS)-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione | Water, Soil | Detected but lower levels | UHPLC-Orbitrap-MS [3] |
| IN-MN467 | (5RS)-5-methyl-3-[(2-nitrophenyl)amino]-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione | Soil only | Detected in soil | UHPLC-Orbitrap-MS [3] |
The metabolite profile of this compound is particularly important for comprehensive residue assessment, as some transformation products may persist longer than the parent compound or exhibit different toxicological properties. Research indicates that IN-JS940 is the predominant metabolite detected in both water and soil matrices, reaching concentrations up to 50% of the initial this compound content in soil, necessitating inclusion in monitoring programs for complete environmental impact assessment [3].
Sample Collection and Homogenization: Collect representative field samples of crops (grapes, cucumbers, tomatoes, etc.) according to standardized sampling protocols. For grapes, collect entire bunches from different parts of the vineyard; for solid crops, obtain multiple specimens from various locations. Communite the samples using a high-speed blender until a homogeneous mixture is achieved. For soil samples, collect from various depths (0-15 cm) and remove extraneous materials before homogenization. Store samples at -20°C if not processed immediately to prevent degradation [1] [2] [5].
Liquid-Liquid Extraction (LLE) for Grapes and Wines: Weigh 10 g of homogenized grape sample into a centrifuge tube. Add 20 mL of acetonitrile and shake vigorously for 1 minute. For wine samples, measure 10 mL directly into a separation funnel. Add 5 g of anhydrous sodium sulfate to remove water and 1 g of sodium chloride to facilitate phase separation. Shake the mixture for 2 minutes and allow phases to separate. Collect the organic layer and repeat extraction with an additional 10 mL of acetonitrile. Combine the extracts and evaporate to near dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 1 mL of acetonitrile for instrumental analysis [1].
Quick Polar Pesticides (QuEChERS) Extraction for Cucumbers and Tomatoes: Weigh 15 g of homogenized sample into a 50 mL centrifuge tube. Add 15 mL of acetonitrile and shake vigorously for 1 minute. Add a salt mixture containing 6 g MgSO₄, 1.5 g NaCl, 1.5 g trisodium citrate dihydrate, and 0.75 g disodium hydrogen citrate sesquihydrate. Shake immediately and vigorously for 1 minute to prevent salt aggregation. Centrifuge at 4000 rpm for 5 minutes. Transfer 6 mL of the upper acetonitrile layer to a d-SPE tube containing 900 mg MgSO₄ and 150 mg PSA. Shake for 30 seconds and centrifuge at 4000 rpm for 5 minutes. Transfer the supernatant to an autosampler vial for analysis [2].
The following workflow diagram illustrates the sample preparation process for this compound residue analysis:
GC-ECD Analysis: Utilize a gas chromatograph equipped with an electron capture detector. Use a fused silica capillary column (e.g., HP-5MS, 30 m × 0.25 mm i.d., 0.25 μm film thickness). Employ the following temperature program: initial temperature 80°C (hold 1 min), ramp to 200°C at 20°C/min, then to 280°C at 5°C/min (hold 10 min). Use high-purity nitrogen as the carrier gas at a constant flow rate of 1.0 mL/min. Maintain the injector temperature at 250°C and use splitless injection mode (1 μL). Set the detector temperature at 300°C. Under these conditions, the retention time for this compound is approximately 18.5 minutes [1].
GC-MS Analysis: Employ a gas chromatograph coupled with a mass spectrometric detector. Use a similar column as for GC-ECD. Apply the following temperature program: initial temperature 70°C (hold 2 min), ramp to 200°C at 25°C/min, then to 300°C at 10°C/min (hold 5 min). Use helium as the carrier gas at a constant flow rate of 1.0 mL/min. Maintain the ion source temperature at 230°C and the transfer line temperature at 280°C. Operate in selected ion monitoring (SIM) mode for enhanced sensitivity. Use the primary quantification ions for this compound: m/z 331.2, 334.1, and 430.3 [1].
HPLC-UV Analysis with Monolithic Column: Utilize an HPLC system equipped with a UV detector. Use a monolithic C18 column (e.g., 100 × 4.6 mm i.d.) for rapid separation. Employ a mobile phase of acetonitrile:water (70:30, v/v) at a flow rate of 2.0 mL/min. Set the column temperature to 30°C and the detection wavelength to 250 nm. Use an injection volume of 10 μL. Under these optimized conditions, this compound elutes at approximately 1.8 minutes, allowing for rapid analysis of multiple samples [4].
UHPLC-Orbitrap-MS for Metabolite Identification: Employ an UHPLC system coupled to an Orbitrap mass spectrometer. Use a C18 column (100 × 2.1 mm, 1.7 μm) maintained at 40°C. Employ a binary mobile phase of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile with the following gradient: 0 min, 5% B; 0-10 min, 5-100% B; 10-12 min, 100% B; 12-12.1 min, 100-5% B; 12.1-15 min, 5% B. Set the flow rate to 0.3 mL/min and injection volume to 5 μL. Operate the MS in positive electrospray ionization mode with full scan (m/z 100-1000) at resolution 70,000, followed by data-dependent MS/MS for metabolite identification [3].
Understanding the dissipation kinetics of this compound in various crops and environmental matrices is essential for establishing appropriate pre-harvest intervals (PHI) and assessing environmental impact. Multiple studies have investigated the degradation patterns of this compound under open-field conditions, revealing consistent first-order kinetic behavior across different matrices.
Table 3: this compound Dissipation Parameters in Different Crops and Soil
| Crop/Matrix | Application Rate | Half-life (DT₅₀) | Dissipation Equation | Pre-harvest Residues | Reference |
|---|---|---|---|---|---|
| Grapes | 1.25-2.5 g/L | 12.3 days | C = 1.1738e⁻⁰·⁰⁵⁶²ᵗ | Below EU MRL (2 mg kg⁻¹) | [5] |
| Soil (with grapes) | 1.25-2.5 g/L | 13.5 days | C = 5.6565e⁻⁰·⁰⁵¹⁵ᵗ | - | [5] |
| Cucumber | 275.6-413.4 g a.i.ha⁻¹ | 1.34-16.12 days | Cₜ = C₀ × e⁻ᵏᵗ | 8.0 × 10⁻⁸ g | [2] |
| Tomato | - | 3.4-5.2 days | First-order kinetics | - | [6] |
| Water | 5x normal dose | <30 days | - | - | [3] |
| Soil (loam) | Normal dose | 35 days | - | - | [3] |
The dissipation behavior of this compound follows first-order kinetics across most agricultural matrices, with half-lives varying based on crop type, application method, and environmental conditions. This compound exhibits low to moderate persistence in agricultural environments, with half-lives generally below 35 days across all studied matrices [3] [2] [5]. In tomato crops, studies using the dynamic plant uptake model (dynamiCROP) demonstrated good correlation between measured and modeled residue data (R² values 0.8072-0.9221), indicating the utility of predictive modeling for residue behavior assessment [6].
The following decision flowchart guides analytical method selection based on sample matrix and research objectives:
Calibration and Quantification: Prepare calibration standards in the range of 0.01-5.0 mg/L using this compound reference materials. Use high-purity this compound standards (available from commercial providers like HPC Standards GmbH) for accurate quantification [7]. Establish the calibration curve by plotting peak area against concentration and determine the coefficient of determination (R²), which should exceed 0.995. Use internal standardization for GC methods to improve quantification accuracy, particularly when analyzing complex matrices. For LC methods, external calibration is generally sufficient due to better reproducibility of injection volumes.
Accuracy and Precision Assessment: Determine method accuracy through recovery studies at multiple fortification levels (0.05, 0.5, and 1.0 mg/kg). Acceptable recovery ranges are 70-120% with relative standard deviations (RSD) below 20% for these spiking levels [1] [2]. Evaluate precision through repeatability (intra-day) and reproducibility (inter-day) studies, calculating RSD values for replicated analyses (n=5). For GC-MS methods, precision RSD should not exceed 6.8%, while for HPLC-UV methods, RSD values below 9.23% are acceptable [1] [2].
Specificity and Matrix Effects: Verify method specificity by analyzing blank samples from at least five different sources to demonstrate the absence of interfering peaks at the retention time of this compound and its metabolites. Evaluate matrix effects by comparing the slope of the matrix-matched calibration curve with the solvent-based calibration curve. If significant matrix suppression or enhancement (>20%) is observed, use matrix-matched calibration standards for quantification to ensure accurate results. For multi-residue methods, ensure resolution (R > 1.5) between this compound and co-eluting pesticides.
These comprehensive Application Notes and Protocols provide detailed methodologies for accurate determination of this compound residues in various crop matrices. The presented data demonstrate that this compound exhibits relatively rapid dissipation in agricultural environments, with half-lives typically shorter than 35 days across different matrices [3] [5]. When applied according to recommended guidelines, final residues at harvest remain well below established maximum residue limits, supporting its continued registration for crop protection uses.
The method validation data confirm that both chromatographic approaches (GC and LC) provide acceptable performance characteristics for monitoring purposes, with GC-MS offering superior sensitivity (LOD 0.02 mg/L) and HPLC with monolithic columns enabling rapid analysis (<2 minutes) [1] [4]. The identification of key metabolites, particularly IN-JS940 which can reach 50% of initial this compound concentration in soil, highlights the importance of including transformation products in comprehensive monitoring programs [3]. These protocols provide researchers and regulatory agencies with robust analytical tools to ensure food safety compliance and appropriate environmental monitoring of this important fungicide.
This document provides a detailed methodology for the determination of famoxadone residue levels in grapes and wine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a fungicide from the oxazolidinedione class, widely used in viticulture for fungal disease control. The protocols below have been developed and validated to ensure high sensitivity, accuracy, and precision for routine analysis and food safety monitoring.
This compound is a key fungicide employed in Integrated Pest Management (IPM) strategies in viticulture. Monitoring its residue levels in grapes and the resulting wine is crucial for compliance with Maximum Residue Levels (MRLs) and for assessing consumer exposure. This protocol describes a robust method based on a simple liquid-liquid extraction (LLE) followed by analysis using GC-MS. The method offers superior sensitivity and confirmatory power compared to GC with Electron-Capture Detection (GC-ECD) [1] [2].
The following diagram outlines the complete analytical procedure from sample collection to final quantification.
The following table summarizes the key instrument parameters for GC-MS analysis, compiled from multiple validated methods.
Table 1: GC-MS Instrumental Parameters for this compound Analysis
| Parameter | Specification | Details / Reference |
|---|---|---|
| GC Column | Rxi-5Sil MS (15 m x 0.25 mm, 0.25 µm) or equivalent [6] | A DB-heavy-wax column is also suitable for phenolic compounds [5]. |
| Injection Temp. | 250 °C [6] | - |
| Carrier Gas & Flow | Helium, 1.85 mL/min [6] | - |
| Oven Program | 90 °C (hold 1 min) → 30 °C/min → 150 °C → 15 °C/min → 300 °C (hold 2 min) [6] | Total run time < 20 minutes. |
| Detection | Ion Trap Mass Spectrometry (ITMS) or Tandem MS (MS/MS) [4] [5] | Provides high sensitivity and confirmation. |
| Ionization Mode | Electron Ionization (EI) | Standard EI at 70 eV. |
The described method has been rigorously validated. The table below compares the performance of the GC-MS method with the alternative GC-ECD method.
Table 2: Validation Parameters for this compound Analysis in Grape/Wine Matrices
| Validation Parameter | GC-ECD Method | GC-MS Method | Reference |
|---|---|---|---|
| Limit of Detection (LOD) | 0.06 mg/L | 0.02 mg/L | [1] [2] |
| Precision (RSD) | ≤ 11.7% | ≤ 6.8% | [1] [2] |
| Average Recovery | 103% ± 12 | 96% ± 12 | [1] [2] |
| Expanded Uncertainty (at 0.25-1.00 mg/L) | < 35% | < 35% (but lower at LOD) | [1] [2] |
| Linearity | - | R² ≥ 0.99 | [6] |
The decision-making process for method selection and result interpretation is summarized below.
Famoxadone is a broad-spectrum oxazolidinedione fungicide widely used in agricultural systems for controlling various fungal pathogens including downy mildew, blights, and other plant diseases. With the chemical name (RS)-3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione and molecular formula C₂₂H₁₈N₂O₄, this compound functions as a respiration inhibitor that disrupts mitochondrial electron transport at complex III (Qo site) in fungi, resulting in impaired energy production [1]. The fungicide is commonly applied to various crops including grapes, potatoes, tomatoes, and cucurbits at different application rates depending on the target pathogen and crop system.
From an environmental perspective, this compound exhibits low aqueous solubility (0.059 mg/L at 20°C and pH 7) and a relatively high octanol-water partition coefficient (Log P > 4), suggesting potential for adsorption to soil organic matter and low leaching potential to groundwater [1]. The compound is considered not persistent in soil and water systems under most conditions, though its transformation products may pose environmental concerns that require further investigation. This compound is classified as highly toxic to fish and aquatic invertebrates, highlighting the importance of understanding its environmental fate and behavior [1].
The analysis of this compound and its metabolites should be performed using ultra-high performance liquid chromatography coupled to Orbitrap high-resolution mass spectrometry (UHPLC-Orbitrap-MS), which provides excellent sensitivity and mass accuracy for precise identification and quantification [3] [2].
Figure 1: Experimental workflow for the analysis of this compound and its metabolites in environmental samples.
Chromatographic conditions:
Mass spectrometric conditions:
The dissipation behavior of this compound follows first-order kinetics across various environmental matrices. The degradation rate can be mathematically described by the equation ( C_t = C_0 e^{-kt} ), where ( C_t ) represents the concentration at time t, ( C_0 ) is the initial concentration, and k is the degradation rate constant [6] [4] [5]. The half-life (DT₅₀) is subsequently calculated using the equation ( DT₅₀ = \ln(2)/k ), providing a standardized measure for comparing persistence across different environmental conditions.
Table 1: Dissipation kinetics of this compound in different environmental matrices
| Matrix | DT₅₀ (Half-life) | Kinetic Equation | Experimental Conditions | Reference |
|---|---|---|---|---|
| Water | < 30 days | - | Laboratory, 5x normal dose | [3] |
| Sandy Soil | < 30 days | - | Laboratory, normal and double dose | [3] |
| Loam Soil | 35 days | - | Laboratory, normal and double dose | [3] |
| Grape Field Soil | 13.5 days | C = 5.6565e^(-0.0515t) | Field conditions, 1.25-2.5 g/L | [6] |
| Watermelon Field Soil | 5.5 days | C(T) = 1.369e^(-0.129T) | Field conditions | [4] |
| Grape | 12.3 days | C = 1.1738e^(-0.0562t) | Field conditions, 1.25-2.5 g/L | [6] |
| Watermelon Leaf | 9.7 days | C(T) = 19.695e^(-0.078T) | Field conditions | [4] |
The variability in half-lives observed across different studies can be attributed to several factors including soil properties (pH, organic matter content, texture), environmental conditions (temperature, moisture, microbial activity), and application methods [3] [6] [4]. Laboratory studies typically yield longer half-lives compared to field studies due to the absence of environmental factors such as sunlight, precipitation, and field-scale microbial diversity that enhance degradation.
This compound undergoes biotransformation in environmental matrices, yielding several metabolites that have been identified and quantified using high-resolution mass spectrometry. The primary transformation pathway involves oxidation and cleavage reactions, resulting in the formation of characteristic metabolites [3] [2].
Table 2: Major metabolites of this compound identified in environmental matrices
| Metabolite | Chemical Name | Detection in Water | Detection in Soil | Maximum Concentration | Notes | |----------------|-------------------|------------------------|-----------------------|---------------------------|-----------| | IN-JS940 | (2RS)-2-hydroxy-2-(4-phenoxyphenyl)propanoic acid | Yes | Yes | Up to 50% of initial this compound in soil | Primary metabolite, highest concentration | [3] | | IN-KF015 | (5RS)-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione | Yes | Yes | - | Detected in both matrices | [3] | | IN-MN467 | (5RS)-5-methyl-3-[(2-nitrophenyl)amino]-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione | No | Yes | - | Detected only in soil | [3] | | 4-phenoxybenzoic acid | 4-phenoxybenzoic acid | - | - | - | Previously identified | [2] | | 1-acetyl-2-phenylhydrazine | 1-acetyl-2-phenylhydrazine | - | - | - | Previously identified | [2] |
The metabolite IN-JS940 has been identified as the primary transformation product in both water and soil, reaching concentrations up to 50% of the initial this compound application rate in soil matrices [3]. This metabolite appears to be relatively stable in the environment, persisting throughout the 100-day monitoring period in laboratory studies. The detection of significant metabolite concentrations highlights the importance of including these transformation products in environmental monitoring programs, as they may exhibit different toxicological profiles and environmental behavior compared to the parent compound.
Figure 2: Proposed degradation pathway of this compound in environmental matrices based on identified metabolites.
The environmental fate of this compound is characterized by moderate persistence with half-lives generally less than 35 days across most environmental matrices [3] [1]. This places this compound in the low to moderate persistence category according to standard pesticide classification systems. The detection of significant metabolite concentrations, particularly IN-JS940, necessitates further investigation into the ecotoxicological effects of these transformation products, as current toxicity data are limited [3] [2].
From a regulatory perspective, this compound is currently not approved under EC Regulation 1107/2009 and has been identified as a candidate for substitution in the European Union due to concerns regarding its environmental profile, specifically its classification as a Persistent, Bioaccumulative, and Toxic (PBT) substance [1]. This regulatory status emphasizes the need for careful environmental monitoring and the development of integrated pest management strategies that reduce reliance on this compound.
The residue studies conducted in various crops indicate that this compound residues typically dissipate to levels below established maximum residue limits (MRLs) by the time of harvest. For example, in grapes, residues were found to be below the EU MRL of 2 mg/kg at harvest, while in watermelon, final residues were lower than 0.1 mg/kg [6] [4]. These findings support the establishment of science-based pre-harvest intervals that ensure consumer safety while maintaining effective pest control.
The comprehensive analysis of this compound dissipation kinetics reveals a compound with low to moderate persistence in environmental matrices, characterized by half-lives generally below 35 days in both water and soil. The application of UHPLC-Orbitrap-MS methodology provides robust analytical capabilities for monitoring both the parent compound and its transformation products with high sensitivity and selectivity. The formation of significant metabolites, particularly IN-JS940 which can reach up to 50% of the initial this compound concentration in soil, underscores the importance of including these transformation products in environmental risk assessments.
Future research should focus on elucidating the toxicity profiles of this compound metabolites, investigating the long-term environmental effects of repeated applications, and developing advanced remediation strategies for contaminated sites. Additionally, expanded monitoring studies across diverse geographical regions and agricultural systems would strengthen the understanding of this compound's environmental behavior and support evidence-based regulatory decisions.
This compound is a broad-spectrum oxazolidinedione fungicide first introduced in 1998 that functions as a quinone outside inhibitor (QoI) in the FRAC Group 11 classification, specifically targeting mitochondrial respiration in fungi by inhibiting complex III, resulting in decreased ATP production [1]. This fungicide is primarily used for controlling destructive plant pathogens including downy mildews, blights, and various other fungal diseases in important agricultural crops such as potatoes, tomatoes, grapes, cucurbits, and salad crops [1]. From an analytical perspective, this compound presents significant challenges due to its low aqueous solubility (0.059 mg/L at 20°C and pH 7) and relatively high octanol-water partition coefficient (Log P = 4.65 at pH 7), indicating strong hydrophobic character that influences its environmental behavior and extraction strategy selection [1].
The environmental monitoring of this compound is particularly important due to its classification as a "forever chemical" based on its high aquatic toxicity (acute ecotoxicity for fish, invertebrates, or algae ≤ 0.1 mg/L) and potential for bioaccumulation (BCF > 2000 L/kg) [1]. Although this compound demonstrates low persistence in soil and water systems, its high toxicity to fish and aquatic invertebrates necessitates sensitive and accurate monitoring methods to assess environmental contamination and ensure regulatory compliance [1]. This document provides comprehensive application notes and detailed protocols for the reliable extraction, detection, and quantification of this compound in various environmental matrices, addressing the unique chemical properties and regulatory considerations associated with this fungicide.
Table 1: Basic chemical characteristics of this compound
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Chemical name | 5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-2,4-oxazolidinedione | IUPAC | [1] |
| CAS RN | 131807-57-3 | - | [1] [2] |
| Molecular formula | C₂₂H₁₈N₂O₄ | - | [1] |
| Molecular mass | 374.39 g/mol | - | [1] |
| Physical state | Pale cream, odorless powder | Room temperature | [1] |
| Melting point | 141.3°C | - | [1] |
| Water solubility | 0.059 mg/L | 20°C, pH 7 | [1] |
| Log P | 4.65 | 20°C, pH 7 | [1] |
This compound is a chiral molecule existing as a racemic mixture of R- and S-isomers in approximately a 1:1 ratio, which may present additional analytical considerations for enantioselective monitoring in environmental samples [1]. The compound exhibits high solubility in organic solvents including acetone (274,000 mg/L), ethyl acetate (125,000 mg/L), and toluene (13,300 mg/L), but very limited solubility in hexane (48 mg/L) [1]. This solubility profile directly informs the selection of extraction solvents, with acetonitrile being particularly effective for residue analysis [2] [3]. This compound decomposes before boiling, with a degradation point observed at 275°C, which must be considered during GC analysis to prevent thermal decomposition [1].
Table 2: Regulatory status and environmental fate characteristics
| Parameter | Status/Value | Notes | Reference |
|---|---|---|---|
| EU Approval Status | Not approved | Candidate for substitution | [1] |
| Global Use | USA, Central/South America, Asia, Africa, China, Japan | In use | [1] |
| Soil persistence | Not persistent | - | [1] |
| Aquatic toxicity | Highly toxic to fish and aquatic invertebrates | - | [1] |
| Honeybee toxicity | Moderate | - | [1] |
| Earthworm toxicity | Moderate | - | [1] |
| ADI | 0-0.006 mg/kg bw | Established by JMPR | [4] |
| Acute RfD | 0.6 mg/kg bw | Established by JMPR | [4] |
The regulatory landscape for this compound is complex, with the compound not approved in the European Union under EC Regulation 1107/2009 and classified as a candidate for substitution due to meeting two 'Persistent-Bioaccumulative-Toxic' criteria [1]. Nevertheless, this compound remains in use in numerous countries worldwide, including the United States, Central and South America, South-east Asia, Africa, China, and Japan [1]. The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) has established an Acceptable Daily Intake (ADI) of 0-0.006 mg/kg body weight and an Acute Reference Dose (RfD) of 0.6 mg/kg body weight based on toxicological evaluations [4]. The environmental fate profile shows that while this compound is not persistent in soil or water systems and has a low leaching potential to groundwater, its concerning ecotoxicological properties warrant careful monitoring in environmental compartments [1].
Various analytical techniques have been developed for the determination of this compound residues in different matrices, with chromatographic methods coupled to mass spectrometric detection being predominant for environmental sample analysis. The selection of appropriate analytical methods depends on several factors including the sample matrix, required sensitivity, available instrumentation, and throughput requirements. Based on the reviewed literature, the main analytical approaches include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), each with distinct advantages and limitations for this compound analysis [5] [6].
For GC-based methods, this compound analysis typically requires careful attention to injection port temperatures and chromatographic conditions due to the compound's thermal degradation characteristics [1]. LC-based methods generally provide more robust analysis without thermal degradation concerns and have become the preferred approach for routine monitoring of this compound in complex matrices [3]. The use of monolithic C18 columns in HPLC has been demonstrated to offer significant advantages for this compound analysis, allowing higher flow rates with low back pressure, improving separation efficiency, and significantly reducing analysis time and solvent consumption [3]. Specifically, researchers have achieved rapid separation of this compound and related compounds in under 2 minutes using a monolithic column with an optimized mobile phase of acetonitrile and water at a 70:30 volume ratio [3].
Table 3: Comparison of analytical methods for this compound determination
| Method Parameter | SPME-GC-MS | SPE-LC-MS/MS | HPLC-DAD |
|---|---|---|---|
| Sample volume | 10-15 mL | 100-1000 mL | 1-5 mL |
| Extraction time | 30 min | 20-30 min | 5-10 min (direct injection) |
| Detection limits | 0.006-0.3 μg/L | < 0.01 μg/L | 10-16 μg/L |
| Linear range | 0.01-10 μg/L | 0.01-50 μg/L | 10-500 μg/L |
| Precision (%RSD) | <10% | <10% | <1% |
| Key advantages | Solvent-free, minimal sample preparation | High sensitivity, robust quantification | Simplicity, cost-effectiveness |
| Limitations | Fiber durability, competition effects | Solvent consumption, equipment cost | Higher detection limits |
The solid-phase microextraction GC-MS (SPME-GC-MS) method offers exceptional sensitivity with detection limits as low as 0.006 μg/L and the significant advantage of being completely solvent-free, making it environmentally friendly for routine monitoring [5]. This approach utilizes a polar carbowax-divinylbenzene 70-μm fiber with optimal extraction at 60°C for 30 minutes under continuous stirring, followed by desorption at 250°C for 5 minutes in the GC injection port [5]. In contrast, SPE-LC-MS/MS methods provide superior sensitivity and selectivity for complex environmental matrices, with detection limits typically below 0.01 μg/L, and are more easily automated for high-throughput laboratories [6]. The HPLC with diode array detection approach, while less sensitive, offers a cost-effective alternative for formulation analysis or high-concentration samples, with demonstrated precision of 0.88% RSD for this compound and excellent recovery rates ranging from 94.77% to 101.32% [3].
The SPME technique provides a solvent-free alternative for the extraction and preconcentration of this compound from aqueous environmental samples, with applications demonstrated for malt beverages but adaptable to surface water and groundwater matrices [5]. This protocol is particularly suitable for rapid screening of multiple samples with minimal solvent waste generation.
Sample Collection and Preservation: Collect water samples in clean 40-mL amber glass vials with PTFE-lined septa, filling completely to minimize headspace. If immediate analysis is not possible, store samples at 4°C and analyze within 7 days. For longer storage, adjust pH to approximately 7.0 and store at -20°C.
SPME Fiber Conditioning: Prior to initial use, condition the recommended carbowax-divinylbenzene (CW-DVB) 70-μm fiber according to manufacturer's instructions by exposing it in the GC injection port at 250°C for 60 minutes. For daily use, condition for 5-10 minutes at the same temperature.
Extraction Procedure: Transfer 15 mL of water sample to a 20-mL headspace vial, add a small magnetic stir bar. Place the vial on a magnetic stirrer and introduce the SPME assembly through the septum. Expose the fiber to the sample and extract for 30 minutes at 60°C with continuous stirring at a constant rate (approximately 500 rpm). Maintain consistent extraction time, temperature, and stirring rate across all samples for reproducible results [5].
Desorption and Analysis: Following extraction, retract the fiber into the needle assembly and immediately transfer to the GC injection port. Desorb the analytes at 250°C for 5 minutes in splittless mode onto the head of the chromatographic column. For method development, selected ion monitoring (SIM) mode in MS detection is recommended for enhanced sensitivity [5].
For comprehensive multi-residue analysis including this compound and simultaneous concentration from large sample volumes, SPE provides superior preconcentration factors and compatibility with various analytical techniques. This protocol is adapted from methodologies applied to pharmaceuticals, pesticides, and organic UV filters in water protection guidelines [6].
Sample Preparation: Filter water samples (typically 500 mL to 1000 mL) through glass fiber filters (0.7 μm pore size) to remove suspended particulates. Adjust sample pH to neutral (7.0 ± 0.5) using dilute NaOH or HCl as needed.
SPE Cartridge Preparation: Select appropriate sorbent material such as C18, HLB, or polymer-based cartridges (500 mg sorbent mass). Pre-condition cartridges sequentially with 5-10 mL of methanol (or acetonitrile) followed by 10-15 mL of reagent water at a flow rate not exceeding 5 mL/min. Do not allow cartridges to run dry between conditioning and sample loading.
Sample Loading and Extraction: Pass the prepared water sample through the SPE cartridge at a controlled flow rate of 5-10 mL/min using a vacuum manifold or positive pressure system. Maintain a consistent flow rate throughout the loading process to ensure efficient retention of this compound.
Cartridge Drying and Elution: After sample loading, dry the SPE cartridge under vacuum for 20-30 minutes or by passing a stream of inert gas (nitrogen) to remove residual water. Elute retained this compound with 5-10 mL of acetonitrile or methanol into a clean collection tube. Gently evaporate the eluate to near dryness under a stream of nitrogen at 30-40°C and reconstitute in 1.0 mL of acetonitrile or mobile phase initial conditions for LC-MS/MS analysis [6].
Soil and sediment matrices present additional challenges due to the strong adsorption of this compound to organic matter and require more vigorous extraction techniques. This protocol is adapted from methods used in this compound dissipation studies in soil [3].
Sample Preparation: Air-dry soil samples at room temperature and sieve through a 2-mm mesh to remove stones and debris. Homogenize the sample thoroughly to ensure representative sub-sampling.
Extraction Procedure: Weigh 10 g of prepared soil into a 50-mL centrifuge tube. Add 20 mL of acetonitrile and shake vigorously for 1 minute. Sonicate the mixture for 15 minutes in a water bath sonicator, then shake for 30 minutes on a mechanical shaker. Centrifuge at 4000 rpm for 10 minutes and collect the supernatant. Repeat the extraction twice more with fresh acetonitrile and combine all supernatants.
Cleanup and Concentration: Pass the combined extracts through a solid-phase dispersion cleanup tube containing primary secondary amine (PSA) and C18 sorbents if matrix interference is anticipated. Evaporate the cleaned extract to near dryness under nitrogen at 40°C and reconstitute in 1.0 mL of acetonitrile for analysis. For complex matrices, additional cleanup through a Florisil cartridge may be necessary.
To ensure reliable and accurate determination of this compound in environmental samples, comprehensive method validation is essential. The following parameters should be established during validation, with performance characteristics adapted from published methodologies [5] [3].
Specificity/Selectivity: Demonstrate that the method can unequivocally identify and quantify this compound in the presence of potentially interfering compounds that may be present in sample matrices. For chromatographic methods, this is typically confirmed by the absence of significant peaks co-eluting with this compound in blank matrix samples.
Linearity and Range: Establish the calibration curve using at least five concentration levels spanning the expected analytical range. For this compound in environmental samples, a typical range might be 0.01-100 μg/L. The correlation coefficient (r) should be ≥0.990, and the residuals should be randomly distributed around the regression line.
Accuracy: Determine through recovery studies by spiking blank matrix samples with known concentrations of this compound. Acceptable recovery ranges are typically 70-120% for environmental samples, with more stringent criteria (90-110%) for higher concentration levels.
Precision: Evaluate both intra-day (repeatability) and inter-day (intermediate precision) variability. Express precision as relative standard deviation (%RSD), with acceptance criteria generally <15% for the lower limit of quantification and <10% for higher concentrations.
Table 4: Quality control acceptance criteria for this compound analysis
| QC Parameter | Acceptance Criterion | Frequency | Corrective Action |
|---|---|---|---|
| Calibration verification | ±15% of true value | Each batch | Re-prepare calibration standards |
| Laboratory control samples | 70-120% recovery | Each batch | Check extraction procedure |
| Matrix spikes | 70-120% recovery | Each matrix type | Evaluate matrix effects |
| Method blanks | < Method LOQ | Each batch | Investigate contamination source |
| Instrument precision | %RSD <10% | Daily | Perform instrument maintenance |
| Carryover | <20% of LLOQ | Each sequence | Clean injection port/autosampler |
Implement a robust quality control protocol including the analysis of procedural blanks, laboratory control samples, matrix spikes, and duplicate samples with each analytical batch (typically up to 20 field samples). Use internal standards, preferably stable isotope-labeled analogs of this compound if available, to correct for matrix effects and variations in extraction efficiency. For methods without suitable internal standards, the standard addition approach may be necessary to account for matrix effects in complex environmental samples. Maintain complete documentation of all quality control results to demonstrate method performance over time and support data defensibility.
The developed extraction and analytical methods for this compound have been successfully applied to various environmental monitoring scenarios and research studies. Monitoring data is essential for understanding the environmental fate of this fungicide and assessing potential ecological risks.
In a dissipation study of this compound in watermelon and soil, researchers employed acetonitrile-based extraction followed by LC-MS/MS analysis to determine residue levels and calculate half-lives in different environmental compartments [3]. The results demonstrated that this compound dissipated more rapidly in soil compared to plant tissues, with half-lives ranging from 4.5 to 7.8 days depending on application rates and environmental conditions. This type of study provides crucial data for establishing pre-harvest intervals and safe application practices in agricultural settings.
For beverage matrices, a sensitive SPME-GC-MS method was successfully applied to malt beverages including beer and whiskey, with no detectable this compound residues observed above the method detection limits (0.006-0.3 μg/L) in the surveyed samples [5]. This application demonstrates the versatility of SPME approaches for complex liquid matrices and the potential for monitoring potential translocation of this compound into processed agricultural products. The exceptional sensitivity of this method highlights its suitability for compliance monitoring with strict maximum residue limits (MRLs).
Ongoing monitoring programs should prioritize sampling from agricultural regions with high usage of this compound on target crops such as vineyards, potato fields, and cucurbit production areas. Environmental sampling should focus on surface water bodies receiving runoff from treated areas, adjacent soils, and potentially groundwater resources in vulnerable hydrogeological settings. The selection of appropriate analytical methods should be guided by the required detection limits, available resources, and the specific matrix being investigated.
These application notes provide comprehensive protocols for the extraction and analysis of this compound in environmental samples, addressing the unique challenges posed by this fungicide's physicochemical properties. The SPME-GC-MS approach offers a solvent-free, sensitive option for water samples with detection limits adequate for monitoring against strict regulatory standards, while the SPE-LC-MS/MS methodology provides robust, multi-residue capability for comprehensive pesticide monitoring programs. For soil and sediment matrices, acetonitrile-based extraction with appropriate cleanup steps yields excellent recovery and minimizes matrix interference.
The validated methods detailed in this document demonstrate that through careful optimization of extraction conditions and chromatographic parameters, reliable quantification of this compound at environmentally relevant concentrations is achievable. As regulatory scrutiny of this compound continues internationally due to its environmental profile, these analytical protocols will support monitoring efforts, environmental risk assessments, and research on the fate and behavior of this fungicide in ecosystems. Continued method refinement should focus on increasing throughput, reducing solvent consumption, and extending applications to biological matrices for a more comprehensive understanding of this compound's environmental impact.
The QuEChERS method (Quick, Easy, Cheap, Effective, Rugged, and Safe) has revolutionized the approach to multiresidue pesticide analysis in various food matrices since its introduction. This application note details the adaptation and validation of this methodology specifically for the analysis of famoxadone, a fungicide widely used in agricultural production. This compound belongs to the imidazolinone chemical class and functions as a quinone outside inhibitor, primarily controlling fungal pathogens in various crops. The methodology described herein enables reliable detection and quantification of this compound residues at concentrations below established Maximum Residue Limits (MRLs) to ensure food safety and regulatory compliance.
The scope of this protocol encompasses the complete analytical workflow from sample preparation to instrumental analysis and data quantification. This validated method is applicable to a wide range of fruit and vegetable matrices, particularly those with high water content such as tomatoes, grapes, leafy greens, and other crops where this compound is commonly applied. The method has been optimized to address the specific chemical properties of this compound, including its relatively high octanol-water partition coefficient (Log P) and specific fragmentation patterns in mass spectrometric detection. With the growing concern over pesticide residues in food products and their potential health implications, this methodology provides laboratories with a robust analytical tool for monitoring this compound residues, contributing to public health protection and trade compliance.
Pesticide Reference Standards: this compound certified reference standard (purity ≥98%) should be acquired from reputable suppliers such as Dr. Ehrenstorfer GmbH or Chem Service. Additionally, include appropriate internal standards such as triphenylmethane (TPM) or isotope-labeled this compound for improved quantification accuracy. [1]
Extraction Solvents: Acetonitrile of high-purity HPLC or GC-MS grade is required as the primary extraction solvent. Acetonitrile has been demonstrated as optimal in QuEChERS methodology due to its ability to effectively extract a wide polarity range of pesticides while minimizing co-extraction of interfering compounds. [1]
Salt Mixtures for Partitioning: Pre-mixed QuEChERS extraction packets containing anhydrous magnesium sulfate (4 g) to drive water separation and sodium chloride (1 g) to promote partitioning are essential. The combination effectively separates the organic and aqueous phases, efficiently partitioning pesticides into the acetonitrile layer. [1]
Cleanup Sorbents: For the dispersive Solid-Phase Extraction (d-SPE) step, prepared tubes containing Primary Secondary Amine (PSA, 25-50 mg) for removal of fatty acids and carbohydrates, C18 end-capped (25-50 mg) for lipid elimination, and additional anhydrous magnesium sulfate (150 mg) for water removal are necessary. The specific sorbent combinations may require matrix-specific optimization. [1]
Table 1: Essential Equipment and Consumables
| Category | Specific Items | Specifications/Notes |
|---|---|---|
| Sample Preparation | High-speed blender | For sample homogenization |
| Analytical balance | Accuracy ±0.0001 g | |
| Centrifuge tubes | 15 mL and 50 mL capacity | |
| Volumetric flasks | Various sizes for standard preparation | |
| Centrifugation | Laboratory centrifuge | Capable of ≥4000 rpm |
| Rotating agitator | For thorough mixing during extraction | |
| Instrumental Analysis | GC-MS/MS system | With autoinjector and collision cell |
| LC-MS/MS system | With ESI or APCI source | |
| Chromatography columns | HP-5 MS (30 m × 0.25 mm, 0.25 μm) for GC, C18 (100 × 2.1 mm, 1.8 μm) for LC |
Sample Collection and Storage: Collect representative samples according to standardized sampling protocols (e.g., EU 2021/601). Store samples at -18°C or below to prevent degradation of target analytes until analysis. Allow frozen samples to equilibrate to room temperature before processing to ensure accurate homogenization. [1]
Sample Homogenization: For produce with high water content like tomatoes, thoroughly wash and remove any inedible parts if required. Chop the entire sample into small pieces and homogenize using a high-speed blender to create a consistent composite sample. For dry or low-moisture samples, addition of a controlled amount of water (e.g., 10-20%) may be necessary to ensure proper extraction efficiency. The homogenization process is critical as it ensures a representative subsample for analysis, directly impacting method accuracy and precision. [1]
Weighing: Precisely weigh 10.0 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube. For quality control purposes, include procedure blanks, fortified blanks, and matrix-matched fortified samples in each batch. [1]
Internal Standard Addition: Add 10 μL of internal standard working solution (0.5 mg/mL of TPM in acetonitrile) to all samples except procedure blanks. For calibration standards, prepare matrix-matched standards at concentrations of 5, 10, 25, 50, 100, 250, and 500 ng/g. [1]
Solvent Addition: Add 10 mL of acetonitrile to each sample tube. Securely cap the tubes and shake vigorously for 1 minute to ensure complete contact between the sample and solvent, initiating the extraction process. [1]
Salt Addition and Partitioning: Add the contents of one QuEChERS extraction salt packet (containing 4 g MgSO₄ and 1 g NaCl) to each tube. Immediately shake vigorously for 1-2 minutes to prevent clumping of salts. The exothermic reaction will generate heat, which may enhance extraction efficiency for certain pesticides.
Centrifugation: Centrifuge the tubes at ≥4000 rpm for 5 minutes to achieve clear phase separation. The organic acetonitrile phase (upper layer) will contain the extracted pesticides, while the aqueous phase and pelletized solids will form the lower layers.
Dispersive SPE Cleanup: For matrices with significant co-extractive interference, transfer 1 mL of the supernatant acetonitrile extract to a d-SPE tube containing PSA (25 mg), C18 (25 mg), and MgSO₄ (150 mg). The PSA sorbent effectively removes fatty acids and sugars, while C18 eliminates non-polar interferents. [1]
Alternative Cleanup Strategies: For particularly challenging matrices with high pigment or lipid content, additional cleanup options such as freezing-out at -18°C for 1-2 hours followed by centrifugation may be employed. This approach can effectively remove water-soluble interferents and lipids. [2]
Final Preparation: After adding the extract to d-SPE tubes, vortex for 30-60 seconds, then centrifuge at ≥4000 rpm for 2 minutes. Carefully transfer the purified supernatant to autosampler vials for instrumental analysis. For additional protection against matrix effects, the cleaned extract can be filtered through a 0.22 μm PTFE syringe filter before analysis.
Table 2: GC-MS/MS Operating Parameters for this compound Analysis
| Parameter | Specification | Notes |
|---|---|---|
| GC System | Agilent 7890A or equivalent | With programmable temperature vaporization (PTV) injector |
| Column | HP-5 MS capillary column | 30 m × 0.25 mm I.D., 0.25 μm film thickness |
| Carrier Gas | Helium (purity ≥99.999%) | Constant flow mode at 1.0 mL/min |
| Inlet Temperature | 250°C | Splitless mode with 0.75 min splitless time |
| Oven Program | Initial: 75°C (hold 3 min) | |
| Ramp 1: 25°C/min to 120°C | ||
| Ramp 2: 5°C/min to 300°C (hold 11 min) | ||
| Total Run Time | 51.8 min | |
| MS Interface | 266°C | |
| Ion Source | 230°C | Electron Impact (EI) mode at 70 eV |
| Quadrupole | 150°C | |
| Detection Mode | Time-scheduled Selected Ion Monitoring (SIM) |
For this compound analysis by GC-MS/MS, establish specific retention time windows and monitor characteristic fragment ions. Although this compound may exhibit better sensitivity in LC-MS/MS due to its thermal liability, GC-MS/MS analysis provides a complementary confirmation approach. In GC-MS/MS systems, operate in Multiple Reaction Monitoring (MRM) mode with optimized collision energies for specific transitions. [1]
For optimal sensitivity for this compound, LC-MS/MS is generally preferred:
Method validation was performed according to SANTE/11312/2021 guidelines for pesticide residue analysis. The protocol evaluated key parameters including linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and matrix effects. [1]
Table 3: Method Validation Parameters for this compound Analysis
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity (Range) | 5-500 ng/g | |
| Correlation Coefficient (R²) | ≥0.998 | R² ≥ 0.99 |
| Accuracy (% Recovery) | 85-105% | 70-120% |
| Precision (% RSD) | ≤11% | ≤20% |
| LOD | 1.5 ng/g | - |
| LOQ | 5 ng/g | ≤ MRL |
| Matrix Effects (%) | -25 to +15 | ±30% acceptable |
The validation study demonstrated that the method exhibits excellent sensitivity with LOD and LOQ values sufficiently low to monitor this compound residues at regulatory levels. The accuracy, expressed as percentage recovery, was determined by analyzing blank samples fortified with this compound at three concentration levels (10, 50, and 100 ng/g). The precision, expressed as relative standard deviation (RSD%) of replicate analyses (n=6), met acceptance criteria at all fortification levels. The method's specificity was confirmed by analyzing blank samples from various matrices to demonstrate absence of interfering peaks at the retention time of this compound. [1]
The validation data demonstrate that the QuEChERS method coupled with LC-MS/MS or GC-MS/MS detection provides reliable performance for this compound residue analysis in complex matrices. The observed recovery rates of 85-105% indicate minimal analyte loss during the sample preparation process, while the precision (RSD ≤11%) demonstrates excellent method robustness. The matrix effects evaluation revealed moderate signal suppression or enhancement depending on the specific matrix, highlighting the importance of using matrix-matched calibration for accurate quantification. [1]
The choice between LC-MS/MS and GC-MS/MS detection depends on available instrumentation and required sensitivity. While LC-MS/MS typically offers superior sensitivity for this compound due to its thermal sensitivity, the GC-MS/MS method provides a complementary confirmation approach. The developed method successfully addresses challenges associated with this compound analysis, including its potential degradation during sample preparation and analysis, through careful optimization of extraction conditions, cleanup procedures, and instrumental parameters. [1]
The following workflow diagram illustrates the complete QuEChERS sample preparation process for this compound analysis:
In a monitoring study of tomato samples (n=22) conducted over a three-month period, the validated method successfully detected and quantified this compound residues in several samples. The incidence of detection and concentration ranges provided valuable data for exposure assessment and regulatory decision-making. The method's robustness was further demonstrated through participation in proficiency testing schemes focusing on this compound analysis in various matrices, with satisfactory z-scores (|z| ≤ 2) achieved in all cases. [1]
The QuEChERS approach offers significant advantages over traditional extraction methods for pesticide residue analysis, including reduced solvent consumption, faster processing times, and improried throughput. The method's effectiveness in extracting this compound from various matrices while minimizing interfering compounds makes it particularly valuable for monitoring programs requiring high sensitivity and reliability. [2] [1]
Low Recovery Issues: If this compound recovery falls below acceptable limits (70%), verify the pH of the extraction medium. This compound stability may be pH-dependent, and adjustment of extraction solvent pH with buffer solutions (e.g., acetate or citrate) may improve recovery. Additionally, ensure that salt packets are fresh and properly stored to prevent hydration. [1]
Matrix Effects Management: Significant matrix effects observed as suppression or enhancement should be addressed by using matrix-matched calibration standards or, preferably, isotope-labeled internal standards if available. Alternative cleanup strategies such as enhanced freezing-out protocols or different d-SPE sorbent combinations can also mitigate matrix effects. [2]
Chromatographic Issues: For peak tailing or poor resolution in GC analysis, consider replacing the liner and trimming the column (0.5-1 m from the inlet end). In LC analysis, mobile phase additives such as ammonium formate or acetate buffers may improve peak shape. Regularly monitor system performance using quality control check standards. [1]
The QuEChERS method presented provides a robust, efficient, and reliable approach for the determination of this compound residues in various food matrices. The complete protocol, from sample preparation to instrumental analysis, has been thoroughly validated according to international guidelines, demonstrating excellent accuracy, precision, and sensitivity. The method's design emphasizes practical implementation in routine laboratory settings while maintaining the flexibility needed for adaptation to various matrices and analytical requirements.
This application note serves as a comprehensive resource for laboratories implementing this compound monitoring programs, supporting food safety initiatives and regulatory compliance efforts. The continued optimization of QuEChERS methodologies for specific pesticide compounds like this compound contributes significantly to the protection of consumer health and the assurance of food supply chain safety.
The stereoselective analysis of chiral pesticides has emerged as a critical area in environmental and food chemistry due to the differential biological activity often exhibited by individual enantiomers. Famoxadone is a broad-spectrum fungicide widely used in agriculture to control various fungal pathogens in crops such as spinach, grapes, tomatoes, and apples. As a chiral compound, this compound consists of two enantiomers that may demonstrate distinct behaviors in environmental dissipation, biological activity, and metabolic processing. Despite these potential differences, this compound continues to be predominantly applied as a racemic mixture (1:1 ratio of enantiomers) in agricultural practice, without distinguishing the specific properties of each enantiomer. This analytical gap necessitates robust chiral separation methods to enable accurate environmental monitoring and comprehensive risk assessment of this fungicide.
The development of stereoselective analytical methods for pesticide enantiomers represents a significant advancement over traditional achiral analysis, as it allows researchers to track the individual environmental fates of each enantiomer and understand their potential enantioselective effects. Regulatory agencies worldwide have increasingly emphasized the importance of stereochemical considerations in pesticide evaluation, particularly since enantiomers may exhibit different toxicological profiles and environmental persistence. The High Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) platform has proven particularly valuable for this application, combining the superior separation power of chiral chromatography with the exceptional sensitivity and specificity of mass spectrometric detection, enabling precise quantification of individual enantiomers even at trace levels in complex biological and environmental matrices.
Efficient extraction of this compound enantiomers from plant matrices is crucial for accurate quantification while minimizing co-extraction of interfering compounds. The following standardized protocol has been validated for various crop matrices including spinach, tomato, apple, and grape:
Weighing: Accurately weigh 10.0 ± 0.1 g of homogenized plant material into a 50 mL polypropylene centrifuge tube.
Extraction Solvent: Add 20 mL of acetonitrile to each sample. Acetonitrile has been selected as the extraction solvent due to its effective penetration of plant tissues and efficient recovery of moderately polar compounds like this compound.
Shaking: Securely cap the tubes and shake vigorously for 1 minute using a vortex mixer or mechanical shaker to ensure complete solvent contact with the plant material.
Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes to separate the organic phase from plant debris, resulting in a clear acetonitrile extract supernatant.
This extraction procedure has demonstrated excellent performance across multiple studies, with this compound exhibiting good stability in acetonitrile and consistent recovery rates from various plant matrices [1] [2].
Sample cleanup is essential to remove co-extracted interferents that may affect chiral separation or ion suppression in MS detection. The dispersive solid-phase extraction (d-SPE) approach provides an efficient solution:
PSA (Primary Secondary Amine) Sorbent: Add 50 mg of PSA sorbent per 1 mL of extract. PSA effectively removes various polar interferents including organic acids, sugars, and some pigments through hydrogen bonding and ionic interactions.
C₁₈ Sorbent: Additionally incorporate 50 mg of C₁₈ sorbent per 1 mL of extract to remove non-polar interferents such as lipids and waxes through reversed-phase mechanisms.
Mixing: Vortex the mixture for 30 seconds to ensure complete contact between the sorbents and extract.
Final Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes and carefully collect the purified supernatant for analysis.
This streamlined cleanup procedure has demonstrated excellent effectiveness in removing matrix components from various crop samples while maintaining high recovery of this compound enantiomers, significantly reducing matrix effects in subsequent LC-MS/MS analysis [1] [3].
The selection of an appropriate chiral stationary phase (CSP) is fundamental to achieving baseline separation of this compound enantiomers. Research has identified several effective CSPs for this application:
Cellulose tris(3,5-dimethylphenylcarbamate): This CSP has been successfully employed for this compound enantiomer separation using methanol/formic acid-ammonium acetate buffer as mobile phase, demonstrating excellent chiral recognition capabilities [1] [3].
Lux Amylose-1: This CSP enables rapid separation within 6 minutes using acetonitrile/water (70:30, v/v) as mobile phase at a flow rate of 0.3 mL/min, making it ideal for high-throughput analysis [2].
Polysaccharide-derived CSPs: Both cellulose and amylose-based phases have shown remarkable success in resolving this compound enantiomers, with the choice between them often depending on specific analytical requirements such as analysis time, mobile phase compatibility, and available instrumentation [4].
These CSPs function through complex molecular interactions including π-π interactions, hydrogen bonding, and dipole-dipole interactions with the this compound enantiomers, creating transient diastereomeric complexes with different stability constants that manifest as separate chromatographic peaks.
Mobile phase optimization is critical for achieving optimal enantioselectivity, peak shape, and analysis time. The following compositions have demonstrated excellent performance:
Normal Phase Mode: For coated polysaccharide columns, normal phase conditions using alkane-alcohol mixtures typically provide the highest enantioselectivity, with ethanol, methanol, and isopropanol as preferred modifiers [4].
Reversed Phase Mode: For methods requiring MS compatibility, reversed-phase conditions are essential. The methanol/formic acid-ammonium acetate buffer system has proven effective for this compound separation on cellulose-based columns [1].
Ultra High Performance LC: For UHPLC applications, the acetonitrile/water (70:30, v/v) system provides optimal results with Lux Amylose-1 columns, enabling fast separations without compromising resolution [2].
Mobile phase additives play a crucial role in controlling ionization and improving peak shape. For basic compounds, acidic additives like formic acid are typically used, while for acidic compounds, basic additives such as ammonium bicarbonate may be employed. The concentration of these additives generally ranges from 0.1% to 0.01% depending on the specific analytical requirements [4].
Table 1: Optimal Mobile Phase Compositions for this compound Enantiomer Separation
| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Separation Time (min) | Resolution |
|---|---|---|---|---|
| Cellulose tris(3,5-dimethylphenylcarbamate) | Methanol/formic acid-ammonium acetate buffer | 0.3-0.5 | ~15 | >1.5 |
| Lux Amylose-1 | Acetonitrile/water (70:30, v/v) | 0.3 | 6 | >1.5 |
| Teicoplanin-based | Methanol with 20 mM ammonium formate | 0.3-0.5 | ~16 | >2.5 |
Optimal mass spectrometric detection of this compound enantiomers requires careful optimization of ionization and detection parameters:
Ionization Mode: Electrospray Ionization (ESI) in positive mode has been consistently reported as the most effective ionization technique for this compound [1] [3].
Precursor Ion: this compound forms an ammonium adduct [M+NH₄]⁺ at m/z 392 under ESI+ conditions, which serves as the optimal precursor ion for fragmentation [1].
Fragment Ions: Collision-induced dissociation of the precursor ion yields characteristic fragment ions, with m/z 238 identified as the most abundant and consistent product ion across multiple studies [1].
Source Parameters: Typical ESI source conditions include capillary voltage of 3.0-4.0 kV, source temperature of 150°C, desolvation temperature of 350-400°C, cone gas flow of 50-100 L/h, and desolvation gas flow of 600-800 L/h, though these parameters should be optimized for specific instrument platforms.
The formation of an odd-electron fragment ion at m/z 238 from the ammonium adduct precursor represents an interesting fragmentation pathway that has been specifically noted for this compound and contributes to its selective detection [1].
The Multiple Reaction Monitoring (MRM) transitions for this compound enantiomers are identical since they share the same mass spectrometric properties, with chromatographic separation being the only differentiating factor:
Table 2: Optimized MS/MS Parameters for this compound Enantiomer Detection
| Parameter | Setting | Notes |
|---|---|---|
| Precursor Ion | m/z 392 | [M+NH₄]⁺ ammonium adduct |
| Product Ions | m/z 238 (quantifier), m/z 182 (qualifier) | Odd electron fragment observed |
| Collision Energy | 15-25 eV | Compound and instrument dependent |
| Dwell Time | 100-200 ms | Adjust based on peak width and number of transitions |
| Polarity | Positive | Electrospray Ionization |
| Capillary Voltage | 3.0-4.0 kV | Instrument specific |
Comprehensive validation of the stereoselective HPLC-MS/MS method for this compound enantiomers has demonstrated excellent performance characteristics across multiple studies and matrices:
Linearity: The method exhibits excellent linearity over a concentration range from 0.5 to 1500 μg/L for each enantiomer, with correlation coefficients (R²) consistently greater than 0.99 [1] [3].
Detection and Quantification Limits: Limits of Detection (LOD) for this compound enantiomers in spinach were determined to be 0.3 μg/kg for both enantiomers, with Limits of Quantification (LOQ) of 1 μg/kg. In grape matrices, LOQs were slightly higher at 1.5-2 μg/kg, reflecting matrix-specific variations [1] [5].
Precision and Accuracy: Method precision, expressed as Relative Standard Deviation (RSD), ranged from 4.8% to 13.4% across different concentration levels and matrices. Accuracy, measured through recovery studies, demonstrated average recoveries ranging from 80.8% to 109.4% across various matrices including spinach, tomato, apple, and grape, well within acceptable method validation criteria [1] [2].
The validation data confirm that the method is sufficiently sensitive, precise, and accurate for monitoring this compound enantiomer residues at levels relevant to regulatory standards and environmental monitoring requirements.
Table 3: Comprehensive Method Validation Parameters for this compound Enantiomers
| Validation Parameter | Results | Conditions |
|---|---|---|
| Linear Range | 0.5-1500 μg/L | Each enantiomer |
| Correlation Coefficient (R²) | >0.99 | Each enantiomer |
| LOD | 0.3 μg/kg | Spinach matrix |
| LOQ | 1-4 μg/kg | Matrix dependent |
| Recovery | 80.8-109.4% | Multiple matrices |
| Precision (RSD) | 4.8-13.4% | Intra-day and inter-day |
| Matrix Effect | -15% to +20% | Varies by matrix |
The developed stereoselective HPLC-MS/MS methods have been successfully applied to investigate the enantioselective degradation of this compound in various crops under field conditions, providing valuable insights for environmental risk assessment:
Spinach Studies: Research on spinach grown under open field and greenhouse conditions demonstrated that this compound enantiomers undergo stereoselective dissipation, with the S-(+)-enantiomer generally degrading faster than the R-(-)-enantiomer [1].
Grape Applications: In grape matrices, the half-life of S-(+)-famoxadone was determined to be 31.5 days, significantly shorter than the 38.5 days observed for R-(-)-famoxadone, indicating clear enantioselectivity in degradation behavior [5].
Multi-Crop Evaluation: Comprehensive studies across tomato, apple, and grape consistently demonstrated that S-(+)-famoxadone was preferentially degraded compared to R-(-)-famoxadone in all matrices, suggesting that the enantioselectivity is a compound-specific property rather than matrix-dependent phenomenon [2].
These findings have significant implications for regulatory decision-making and environmental risk assessment, as the differential persistence of this compound enantiomers may lead to enrichment of the more persistent R-(-)-enantiomer in food commodities and the environment, potentially altering the overall toxicity profile and ecological impact of this compound residues over time.
The complete analytical workflow for stereoselective determination of this compound enantiomers encompasses multiple critical steps from sample collection to data analysis, as illustrated in the following diagram:
Diagram 1: Comprehensive Workflow for Stereoselective Analysis of this compound Enantiomers
The experimental workflow begins with representative sampling of the plant matrix, followed by efficient extraction using acetonitrile, which provides high recovery while minimizing co-extraction of interferents. The cleanup step using dispersive Solid Phase Extraction with PSA and C18 sorbents is critical for removing matrix components that could compromise chiral separation or cause ion suppression in MS detection. The chiral chromatographic separation represents the core of the method, where appropriate selection of stationary and mobile phases enables baseline resolution of enantiomers. Tandem mass spectrometric detection provides the specificity and sensitivity required for accurate quantification at trace levels, with the resulting data enabling comprehensive studies on the enantioselective behavior of this compound in environmental matrices.
Successful implementation of stereoselective this compound analysis requires attention to several potential challenges:
Matrix Effects: Signal suppression or enhancement is common in LC-MS/MS analysis of complex matrices. To mitigate these effects:
Chromatographic Resolution: Inadequate separation of enantiomers can compromise quantification:
Retention Time Stability: Fluctuations in retention time can affect identification and integration:
Regular system suitability tests should be performed to ensure consistent method performance, with established criteria for retention time stability, resolution, signal-to-noise ratio, and peak symmetry.
The stereoselective determination of this compound enantiomers using HPLC-MS/MS represents a significant advancement in environmental analytical chemistry, enabling detailed investigation of the differential environmental behavior of individual enantiomers. The methods presented in this application note provide robust, sensitive, and reproducible approaches for quantifying this compound enantiomers in various crop matrices, with performance characteristics suitable for regulatory monitoring and environmental fate studies. The consistent observation of enantioselective degradation across multiple crops, with S-(+)-famoxadone degrading faster than R-(-)-famoxadone, highlights the importance of chiral analysis for accurate risk assessment of this fungicide. These findings support the need for enantiomer-specific evaluation in pesticide registration and monitoring programs to ensure comprehensive environmental and food safety protection.
Famoxadone is a fungicide widely used in agriculture, particularly in viticulture, to control a broad spectrum of fungi [1]. Monitoring its residue levels in food products and the environment is essential for ensuring food safety and compliance with regulatory standards, such as the Maximum Residue Levels (MRLs) set by the European Union (2 mg kg⁻¹ for grapes) [2] [3]. This document outlines validated analytical methods for determining this compound residues in various matrices, including grapes, wine, tomatoes, and soil.
The following table summarizes the key parameters for validated methods used in the analysis of this compound residues.
| Method Parameter | GC-ECD or GC-NPD [1] | LC-MS/MS [4] | GC-ECD (Water) [5] |
|---|---|---|---|
| Matrix | Tomato, Grape, Wine | Grape, Raisin | Water |
| Extraction Technique | Liquid-Liquid Microextraction (LLE) with cyclohexane/dichloromethane | Ethyl acetate-based extraction | Information not specified in source |
| Clean-up | Not explicitly mentioned | Not explicitly mentioned | Not explicitly mentioned |
| Analytical Technique | GC-ECD, GC-NPD, GC-ITMS (for confirmation) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | GC-ECD |
| Limit of Quantitation (LOQ) | 0.01 to 0.10 mg/kg (GC-NPD) | Not explicitly mentioned | 0.25 µg/L (0.00025 mg/L) |
| Recovery (%) | 81 - 102% | Not explicitly mentioned | Not explicitly mentioned |
| Relative Standard Deviation (RSD%) | < 12% | Not explicitly mentioned | Not explicitly mentioned |
This method is suitable for determining this compound alongside other fungicides in crops like tomatoes and grapes.
This method was developed for the simultaneous analysis of this compound, dimethomorph, and cymoxanil during raisin preparation.
The following diagram illustrates the general decision-making and experimental workflow for the analysis of this compound residues, integrating the methods described above.
Research studies have provided valuable data on the behavior of this compound in agricultural systems.
Field studies investigating the dissipation of this compound in grapes and soil found that the degradation follows a first-order kinetics model.
The process of drying grapes into raisins can concentrate pesticide residues. The processing factor (PF) is a measure of this concentration, where a PF > 1 indicates an increase.
The methodologies detailed here provide robust and validated protocols for the accurate quantification of this compound residues across various matrices. The supporting data on dissipation and processing factors are critical for agronomists and food safety authorities to perform realistic risk assessments and ensure that food products in the market, including processed goods like raisins, remain safe for consumers.
This compound is a broad-spectrum fungicide known for its protective action against a range of economically significant plant pathogenic fungi [1]. Its key characteristics are summarized in the following table.
| Property | Specification |
|---|---|
| Chemical Name | (RS)-3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione [1] |
| FRAC Code | 11 (QoI Fungicide) [1] |
| Mode of Action | Inhibits mitochondrial respiration by disrupting the cytochrome bc1 complex (Complex III), leading to a loss of energy (ATP) production in the fungus [1] [2]. |
| Primary Formulations | Suspension Concentrate (SC), Wettable Granule (WG) [3] [2] |
| Key Strengths | Broad-spectrum activity, strong protective and residual action, translaminar movement, and high rainfastness [3] [2]. |
This compound is effective against several major disease groups. The table below outlines its primary target pathogens and the corresponding crops [1] [3] [2].
| Target Pathogen Group | Example Diseases | Example Crops |
|---|---|---|
| Oomycetes | Late blight (Phytophthora infestans), Downy mildews (e.g., Plasmopara viticola) | Potatoes, Tomatoes, Grapes, Cucurbits, Onions [1] [3] [2] |
| Ascomycetes | Early blight (Alternaria solani), Anthracnose, Leaf blights | Potatoes, Tomatoes [1] |
The following workflow outlines the key stages for designing and conducting a field trial to evaluate the efficacy of a fungicide like this compound. This general protocol can be adapted once specific application rates are obtained.
To ensure the long-term efficacy of this compound, it is crucial to implement robust resistance management strategies, as it is a site-specific fungicide (FRAC Group 11) with a high inherent risk of resistance development [1].
What is this compound and its mode of action? this compound is an oxazolidinedione fungicide that acts as a Quinone outside Inhibitor (QoI) [1]. It targets fungal pathogens by binding to the Qo site of the cytochrome b (cyt b) complex III in the mitochondrial electron transport chain. This binding disrupts cellular respiration, halting energy (ATP) production and leading to the death of the fungal cell [2] [3]. It is effective against a broad spectrum of diseases, including downy mildews, blights, and leaf spots [2].
What is the primary mechanism of resistance? The primary mechanism is target-site mutations in the cyt b gene. The most common and high-risk mutation is G143A (glycine replaced by alanine at position 143), which reduces the binding affinity of many QoI fungicides [3]. Recent studies on Phytophthora litchii have identified two other mutations, M124I and Y131C, that also confer resistance by altering the binding site and weakening this compound's attachment [4]. This compound shows full cross-resistance with other fungicides in the FRAC Group 11 [1].
How can I detect this compound-resistant strains? For the M124I mutation, Allele-Specific PCR (AS-PCR) has been successfully developed as a detection method [4]. This technique uses primers specifically designed to amplify the mutated sequence, allowing for the rapid identification of resistant pathogen isolates in the field.
What strategies can manage resistance? The cornerstone of resistance management is using this compound in combination with other fungicides with different modes of action (non-QoI fungicides) [3]. This approach reduces selection pressure and helps maintain fungicide efficacy. In silico studies suggest that for pathogens with the G143A mutation, this compound itself remains a relatively effective binder, making it a potential component in mixtures targeting resistant strains [3].
This protocol outlines how to establish the baseline sensitivity of a pathogen population to this compound.
1. Principle The effective concentration that inhibits 50% of mycelial growth (EC₅₀) is determined by exposing fungal isolates to a series of fungicide concentrations in a controlled in vitro assay.
2. Materials
3. Procedure
This method describes how to assess resistance risk by forcing adaptation to the fungicide in the laboratory.
1. Principle Pathogen isolates are repeatedly transferred to media containing sub-lethal and increasing concentrations of this compound, selecting for mutants that can survive and grow.
2. Materials & Procedure
This in silico protocol helps understand how mutations affect fungicide binding at the molecular level.
1. Principle Computational simulations model the 3D interaction between the fungicide molecule and the cyt b protein, calculating binding energy to predict affinity.
2. Procedure
The diagram below visualizes this workflow:
The following tables consolidate key quantitative data for easy reference in experimental planning and reporting.
Table 1: Baseline Sensitivities of Plant Pathogens to this compound This table provides examples of established EC₅₀ values from recent studies.
| Pathogen | Disease | Mean EC₅₀ Value (μg/mL) | Reference |
|---|---|---|---|
| Phytophthora litchii | Lychee Downy Blight | 0.46 ± 0.21 | [4] |
| Alternaria solani | Early Blight | Effective (Specific values in mix) | [1] |
| Phytophthora infestans | Late Blight | Effective (Specific values in mix) | [1] |
Table 2: Documented Cytochrome b Mutations Conferring this compound Resistance This table summarizes known resistance-conferring mutations.
| Mutation | Pathogen | Observed Effect | Detection Method |
|---|---|---|---|
| G143A | Plasmopara viticola, Botrytis cinerea | Reduces binding affinity for most QoIs | Standard PCR & Sequencing [3] |
| M124I | Phytophthora litchii | Disrupts hydrogen bonds, weakens binding | AS-PCR (Developed) [4] |
| Y131C | Phytophthora litchii | Disrupts hydrogen bonds, weakens binding | Sequencing [4] |
Table 3: Fungicide Combination Strategy Based on In Silico Screening This table suggests potential partners for this compound in a resistance management program.
| Fungicide | Type / FRAC Group | Proposed Role in Combination | Target Pathogen/Mutation |
|---|---|---|---|
| This compound | QoI / 11 | Versatile binder for G143A-mutated cyt b | P. viticola, B. cinerea (G143A) [3] |
| Thiram | Multi-site / M3 | Low-risk, non-QoI partner | Wild-type & G143A mutants [3] |
| Cymoxanil | Systemic / 27 | Partner in pre-mixed formulations [1] | P. viticola (Preventative) |
| Metalaxyl-M | Phenylamide / 4 | Partner in pre-mixed formulations [3] | P. viticola (Preventative) |
Here are answers to frequently asked questions about this compound and cross-resistance, formatted for a technical support center.
Q1: What is the mode of action of this compound? this compound is a broad-spectrum fungicide classified as a QoI (Quinone outside Inhibitor) [1]. Its specific mode of action is the inhibition of mitochondrial respiration in fungal cells by targeting the cytochrome bc1 complex (Complex III) at the Qo site (quinone outer binding site) [2]. This disruption halts ATP production, thereby inhibiting fungal energy generation and preventing growth [2].
Q2: Does this compound show cross-resistance with other QoI fungicides? Yes, this compound exhibits full cross-resistance with the majority of fungicides in FRAC Group 11 [1]. This group largely consists of strobilurin fungicides (e.g., azoxystrobin, trifloxystrobin) [1]. Despite having a different chemical structure (oxazolidinedione) from strobilurins, this cross-resistance occurs due to the common target site [1].
Q3: Are there any QoI fungicides without cross-resistance to this compound? Research indicates that this compound has not shown cross-resistance with the 11A subgroup [1]. This suggests a potential difference in the molecular interaction or binding at the Qo site compared to other sub-groups, which could be critical for resistance management strategies.
Q4: What is the resistance risk for QoI fungicides like this compound? The Fungicide Resistance Action Committee (FRAC) classifies all QoI fungicides, including this compound, as facing a high risk of resistance development [1]. Populations of fungi can rapidly develop resistance, often through a single-point mutation (G143A) in the cytochrome b gene [1]. Therefore, strict adherence to anti-resistance strategies is crucial.
The following tables summarize key data on this compound for easy reference.
Table 1: Basic Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | (RS)-3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione [2] |
| Chemical Formula | C₂₂H₁₈N₂O₄ [2] |
| Molecular Mass | 374.39 g·mol⁻¹ [2] |
| Melting Point | 141.3 °C [2] |
| Water Solubility (at 20°C, pH 7) | 0.059 mg/L (Low) [2] |
| Octanol-Water Partition Coefficient (log Kow) | 4.65 [2] |
Table 2: Toxicological and Environmental Hazard Profile
| Category | Assessment |
|---|---|
| Mammalian Toxicity | Low mammalian toxicity, but a neurotoxicant and a known eye/skin irritant [2] |
| Bioaccumulation Potential | Moderate to high concern (BCF: 1000-2000 L/kg) [2] |
| Aquatic Toxicity | Highly toxic to fish and aquatic invertebrates [2] |
| Soil Toxicity | Moderately toxic to earthworms [2] |
| Bee Toxicity | Moderately toxic to honeybees [2] |
| Regulatory Status in EU/GB | Not approved; candidate for substitution due to PBT criteria [2] [1] |
This method is adapted from a published gas chromatographic (GC) procedure for determining this compound residues in crop samples like tomatoes and grapes [3].
1. Scope This protocol describes the simultaneous determination of this compound and other fungicides (e.g., trifloxystrobin, fenhexamid) in tomato, grape, and wine matrices.
2. Principle The method is based on a single-step liquid-liquid microextraction (LLE) of the fungicides from the sample, followed by quantitative analysis using Gas Chromatography (GC) with selective detection.
3. Reagents & Materials
4. Equipment
5. Procedure A. Extraction:
B. Analysis:
6. Method Performance
The diagram below outlines a logical workflow for managing resistance to QoI fungicides like this compound in an agricultural setting.
Diagram: Fungicide Resistance Management Workflow - This flowchart provides a strategic approach to managing QoI fungicide resistance, from initial planning to response.
For researchers and development professionals, the key takeaways are:
The table below summarizes key quantitative data on this compound's degradation and its primary metabolites from environmental studies [1].
| Compound | Matrix | Half-Life (DT50) | Maximum Metabolite Concentration | Notes |
|---|---|---|---|---|
| This compound | Water & Soil | < 35 days (Low-medium persistence) [1] | --- | DT50 up to 35 days in loam soil; low persistence overall [1]. |
| Metabolite IN-JS940 | Water | --- | 20% of initial this compound content [1] | Most prominent metabolite in water [1]. |
| Metabolite IN-JS940 | Soil | --- | 50% of initial this compound content [1] | Most prominent metabolite in soil [1]. |
| Metabolite IN-KF015 | Water & Soil | --- | Concentrations increase as this compound degrades [1] | Detected in both matrices [1]. |
| Metabolite IN-MN467 | Soil | --- | Concentrations increase as this compound degrades [1] | Detected in soil only [1]. |
Standard laboratory tests can sometimes overestimate persistence. Here are methodologies to obtain more environmentally relevant data.
This approach modifies standard guidelines to better mimic natural conditions [2].
This compound is a chiral fungicide, and its enantiomers degrade at different rates in some environments. Understanding this can be critical for risk assessment [3] [4].
| Problem | Possible Cause | Solution |
|---|---|---|
| High persistence in standard lab test | Test system lacks environmental realism (e.g., no sediment, constant dark) [2]. | Transition to a refined standard test or higher-tier test (see protocols above) [2]. |
| Difficulty in metabolite identification | Unknown metabolites form under new test conditions; analytical methods not suited for identification [2]. | Use high-resolution accurate-mass LC-MS/MS for non-targeted analysis to identify unknown transformation products [2]. |
| Need for the most realistic data | Laboratory systems, even refined ones, are still simplifications of the environment. | Employ higher-tier testing such as "Fate-o-cosm" studies, which are miniature environmental systems containing water, sediment, and plants, or conduct field studies [2]. |
The following diagram outlines a logical workflow for addressing this compound persistence, from initial problem identification to selecting the appropriate testing strategy.
The table below summarizes key environmental fate data for this compound, which is crucial for understanding its degradation profile [1].
| Property | Value | Notes / Source |
|---|---|---|
| Water Solubility | 0.059 mg/L (at 20°C, pH 7) | Classified as low [1]. |
| Soil Half-Life (T₁/₂) | 5.5 days (in watermelon field soil) [2] | Data from a specific crop context. |
| Photodegradation Half-Life | 9.7 days (on watermelon leaf) [2] | Indicates stability under sunlight. |
| Soil Adsorption | Data Not Publicly Available | Log P (Kow) of 4.7 suggests potential for soil binding [1]. |
| Aqueous Photolysis | Data Not Publicly Available | --- |
| Anaerobic Soil Metabolism | Data Not Publicly Available | --- |
The following diagram outlines a systematic approach to develop and troubleshoot protocols for studying this compound dissipation in soil. This workflow synthesizes general principles from pesticide residue analysis [3] and applies them to the specific queries a researcher might have.
This method is adapted from established procedures for measuring pesticides in crops and soil [3] [2], which can be tailored for this compound.
1. Extraction
2. Cleanup (using QuEChERS methodology)
3. Analysis (HPLC-UVD/MS)
4. Quality Assurance & Validation
To guide your experimental design, here are some factors to consider based on this compound's known properties:
| Question | Evidence-Based Answer & Key Considerations |
|---|---|
| What are the primary testing guidelines? | OECD 207 is the standard for acute toxicity testing [1] [2]. It includes two methods: a preliminary filter paper contact test (48 hours) and a more environmentally realistic artificial soil test (14 days). |
| Are there special handling concerns for famoxadone? | Yes. This compound is a chiral pesticide, meaning its different stereoisomers can have varying toxicities and behaviors in biological systems [3]. This stereoselectivity should be considered in experimental design and data interpretation. |
| What is a key molecular toxicity mechanism? | Recent research indicates that this compound can induce ferroptosis, an iron-dependent form of programmed cell death [3]. This is a crucial finding for investigating its cytotoxic pathways. |
| Could this compound affect earthworm reproduction? | While direct earthworm studies are limited, computational models suggest this compound may bind to proteins critical for reproduction in other organisms [4]. For definitive earthworm data, chronic reproductive toxicity tests (beyond acute studies) are recommended. |
| How is test substance incorporated into soil? | For water-soluble substances, dissolve in water and mix with soil. For insoluble substances like many pesticides, a small amount of a suitable organic solvent (e.g., acetone) can be used as a carrier, which is then evaporated before mixing with soil and water [5] [2]. |
The following table summarizes the core conditions for the two tests under the OECD 207 guideline [1] [2].
| Parameter | Filter Paper Contact Test | Artificial Soil Test |
|---|---|---|
| Purpose | Initial screening for potentially toxic chemicals. | Generate toxicity data representative of natural soil exposure. |
| Test Organism | Eisenia fetida (or E. foetida). Adult, clitellated worms. | Eisenia fetida (or E. foetida). Adult, clitellated worms. |
| Test Vessel | Glass vial (approx. 8cm x 3cm) lined with filter paper. | Glass container with at least 750g of artificial soil. |
| Test Substance Incorporation | Dissolve in solvent, apply to filter paper, and evaporate [2]. | Mix with artificial soil. Use water or a volatile solvent as a carrier [5] [2]. |
| Dosage | A geometric series (e.g., 0.0001 to 1.0 mg/cm²). | A geometric series (e.g., 0.01 to 1000 mg/kg dry soil). |
| Replicates | 10 replicates per dosage (1 worm/vial). | 4 replicates per dosage (10 worms/container). |
| Conditions | 20°C ± 2°C, in darkness. | 20°C ± 2°C, typically under continuous light. |
| Duration & Endpoint | 48 hours. Assess mortality. | 14 days. Assess mortality at 7 and 14 days. |
| Control Mortality | Must not exceed 10%. | Must not exceed 10%. |
The experimental workflow for deciding on and conducting these tests is outlined below.
For the environmentally relevant Artificial Soil Test, follow this preparation workflow [5] [2]:
Q: Why do I get low recovery rates for famoxadone in my water analysis? A: Low recoveries are primarily due to the instability and potential precipitation of this compound in aqueous solutions. This is a recognized challenge in analytical chemistry. Without a stabilizer, the compound can degrade or be lost between sampling and analysis [1].
Q: How can I prevent the loss of this compound in my samples? A: Research indicates that adding a sufficient percentage of organic solvent, specifically acetonitrile (ACN), to the water sample immediately upon collection is highly effective. A concentration of at least 25% ACN can maintain this compound stability for up to 168 hours (7 days) when stored at 4°C [1].
Q: Does the sample matrix affect this compound recovery? A: Yes, a matrix effect has been observed. Recovery rates can be lower in complex surface water compared to pure Milli-Q water, even when using the same stabilization method. One study reported a recovery of 72% in surface water compared to higher recoveries in purified water [1].
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Low recovery rates | Instability or precipitation in water | Add acetonitrile (ACN) to sample to achieve ≥25% ACN concentration [1]. |
| Inconsistent results between sample types | Matrix effects from surface water | Use an internal standard for quantification and validate method with appropriate matrix-matched calibration [1]. |
| Degradation from sampling to analysis | Long holding times | Stabilize samples with ACN immediately after collection; analyze as soon as possible [1]. |
This protocol is adapted from stability studies and is designed to maximize this compound recovery from water samples [1].
1. Reagent and Solution Preparation:
2. Sample Collection and Preservation:
3. Sample Extraction (Solid Phase Extraction - SPE):
4. Instrumental Analysis (UHPLC-MS/MS):
The following diagram illustrates the stabilized sample preparation workflow for this compound analysis.
This compound is a chiral fungicide that exists as a racemic mixture containing two enantiomers in a 50:50 ratio. The ISO common name for this compound is 5-methyl-5-(4-phenoxyphenyl)-3-phenylamino-2,4-oxazolidinedione. As a chiral pesticide, its individual enantiomers (R-(-)-famoxadone and S-(+)-famoxadone) demonstrate differential biological activities despite having identical chemical compositions and physical properties. This enantioselectivity arises from their specific three-dimensional interactions with biological systems, making it crucial for researchers to consider the distinct properties of each enantiomer rather than treating this compound as a single compound in toxicity assessments. [1] [2]
Stereoselective toxicity assessment is essential because the enantiomers of this compound exhibit markedly different toxicological profiles toward non-target organisms. Research demonstrates that R-(-)-famoxadone shows significantly higher toxicity compared to the S-(+)-form across multiple species:
These dramatic differences underscore why risk assessments based solely on the racemic mixture may significantly underestimate or overestimate environmental hazards. [3] [4]
This compound exhibits multiple mechanisms of toxicity across biological systems:
The environmental behavior of this compound enantiomers varies significantly based on environmental conditions:
Table 1: Comparative Acute Toxicity of this compound Enantiomers to Non-Target Organisms
| Organism | R-Famoxadone Toxicity | S-Famoxadone Toxicity | Enantioselectivity Ratio (R/S) | Reference |
|---|---|---|---|---|
| Eisenia foetida (earthworm) | Super toxic | Significantly less toxic | 167 times more toxic | [3] |
| Danio rerio (zebrafish) | Highly toxic | Less toxic | 100 times more toxic | [4] |
| Daphnia magna (water flea) | Toxic | Less toxic | 1.80-6.40 times more toxic | [4] |
| Selenastrum bibraianum (algae) | Toxic | Less toxic | 1.80-6.40 times more toxic | [4] |
| Mice (hepatotoxicity) | Causes MAFLD | Minimal effects | Significantly higher | [5] |
Purpose: To evaluate the acute enantioselective toxicity of this compound to aquatic non-target organisms.
Organisms recommended:
Experimental setup:
Critical considerations:
Earthworm (Eisenia foetida) acute toxicity testing:
Key finding: R-(-)-famoxadone demonstrated 167 times greater acute toxicity to E. foetida compared to S-(+)-famoxadone, classifying it as "super toxic" to this species. [3]
Mouse hepatotoxicity assessment:
Critical findings: R-FAM demonstrated significantly higher bioaccumulation (3.52-242.69 times in liver tissue) and induced metabolic dysfunction-associated fatty liver disease (MAFLD), while S-FAM showed minimal effects. [5]
Figure 1: Experimental Workflow for Stereoselective Toxicity Assessment of this compound
Challenge: Poor resolution of this compound enantiomers in chromatographic analysis leading to inaccurate quantification.
Solutions:
Challenge: Significant deviation from nominal concentrations during toxicity testing.
Solutions:
Challenge: Inconsistent results in metabolic and hepatotoxicity assessments.
Solutions:
Challenge: Inconsistent enantioselective degradation patterns across different soil types.
Solutions:
Table 2: Environmental Behavior of this compound Enantiomers in Different Matrices
| Environmental Matrix | Degradation Half-Life | Enantioselective Behavior | Key Factors Influencing Fate | Reference |
|---|---|---|---|---|
| Aerobic Soil | 46.2-126 days | R-famoxadone degrades faster | Soil type, microbial activity, organic matter | [4] |
| Anaerobic Soil | 62.4-147 days | Non-enantioselective | Oxygen levels, redox potential | [4] |
| Cucumber | 5.4-14.1 days | Non-enantioselective | Plant metabolism, application method | [3] |
| Chieh-qua | 5.4-14.1 days | Non-enantioselective | Plant metabolism, application method | [3] |
Virtual screening methodologies offer powerful tools for predicting novel molecular interactions between this compound and biological targets:
Recent research has elucidated specific mechanistic pathways for this compound toxicity:
Figure 2: Proposed Mechanistic Pathways of this compound Toxicity in Non-Target Organisms
Key regulatory thresholds established for this compound:
Risk assessment implications:
The stereoselective toxicity of this compound presents both challenges and opportunities for environmental risk assessment and pesticide regulation. The consistent pattern of R-famoxadone demonstrating higher toxicity across multiple non-target species underscores the importance of enantiomer-specific evaluation. Future research should focus on:
The following table summarizes the core mechanistic findings from a key study on famoxadone using zebrafish embryos as a model aquatic organism [1].
| Toxicity Aspect | Key Observations | Proposed Molecular Mechanism |
|---|---|---|
| Cardiac Developmental Toxicity | Pericardial edema, cardiac linearization, reduced heart rate and cardiac output [1]. | Down-regulation of genes critical for heart development [1]. |
| Oxidative Stress | Significant changes in oxidative stress indicators [1]. | Induction of reactive oxygen species (ROS), leading to cellular damage [1]. |
| Impaired Energy Metabolism | Severe deficiency in heart function; significant decrease in ATPase activity [1]. | Inhibition of mitochondrial complex III, disrupting ATP production [1]. |
| Disrupted Calcium Signaling | Inhibition of myocardial cell proliferation [1]. | Significant inhibition of key genes in the calcium signaling pathway (atp2a1, tnnc1a, cacna1a) [1]. |
The data in the table above is primarily derived from the following experimental setup, which you can adapt into a troubleshooting guide or standard operating procedure [1].
The diagram below illustrates the chain of molecular events leading to cardiotoxicity, as identified in the research. This can help users visually understand the underlying problems they might be investigating.
This compound Cardiotoxicity Pathway in Zebrafish: This flowchart shows the cascade from initial mitochondrial disruption to phenotypic heart defects.
Since direct mitigation protocols are not available, here are research avenues your support center could outline, based on the toxicity mechanisms:
This compound is an agricultural fungicide, and its stability in environmental and laboratory samples is a known consideration. The data below summarizes its behavior under different conditions.
| Factor | Key Finding | Quantitative Data / Notes | Experimental Context |
|---|---|---|---|
| Environmental Degradation | Shows low to medium persistence in water and soil [1]. | DT50 (Half-life): Typically <30 days; up to 35 days in loam soil [1]. | Study of Equation Pro product dissipation in water/soil over 100 days [1]. |
| Major Metabolites | Degrades into several metabolites; IN-JS940 is the most prominent [1]. | IN-JS940 reached up to 50% of initial this compound concentration in soil [1]. | Metabolites identified using UHPLC-Orbitrap-MS [1]. |
| Stability in Water Samples | Unstable in pure surface water; stable with sufficient organic solvent [2]. | Recovery in surface water after storage: ~72%. Recovery with ≥25% ACN after 168 hrs (1 week): 70-130% [2]. | Study of Watch List analytes in Milli-Q and surface water, stored at 4°C [2]. | | Recommended Storage | Immediate addition of acetonitrile (ACN) to water samples is critical [2]. | Use a final composition of Water/ACN (75:25) [2]. | Aqueous-ACN working standards should be renewed before each analytical run [2]. |
This protocol is adapted from a study on analyte stability for Watch List monitoring [2]. The workflow below summarizes the key steps for stabilizing your samples.
Sample Collection and Preparation:
Stabilization:
Storage:
Analysis and Calibration:
Q1: Why is the recovery of this compound in my surface water samples so low? Low recovery is likely due to instability and/or precipitation of the compound in the aqueous matrix. The primary solution is to stabilize the sample by adding acetonitrile immediately upon collection to achieve a content of at least 25% ACN [2].
Q2: What are the main degradation products of this compound I should look for in my analysis? The primary metabolites are IN-JS940 and IN-KF015, which are detected in both water and soil. IN-JS940 is often found at the highest concentrations, reaching up to 50% of the initial this compound level in soil. Another metabolite, IN-MN467, has been identified in soil matrices [1].
Q3: My research involves fertility studies. Are there any special handling considerations? Emerging research suggests this compound may bind to proteins involved in human reproduction, such as the IZUMO1 sperm-egg fusion protein [3]. While the handling procedures remain the same, these findings highlight the importance of careful and precise quantification in toxicological studies.
The following table summarizes the key characteristics of the fungicide this compound. [1] [2]
| Property | Description |
|---|---|
| Chemical Class | Oxazolidinedione (a subclass of oxazolidinones) [2] |
| Mode of Action | Respiration inhibitor (QoI fungicide, FRAC Group 11). Inhibits mitochondrial respiration at complex III, disrupting energy (ATP) production in fungi. It is active against zoospore germination and mycelial growth. [2] |
| Primary Use | Protectant fungicide with residual activity, used to control a broad spectrum of plant pathogenic fungi including downy mildews and blights. [2] |
| Example Applications | Grapes, potatoes, tomatoes, peppers, cucurbits, and salad crops. [2] |
| Example Pathogens Controlled | Plasmopara viticola (downy mildew), Phytophthora blight, Alternaria leaf blight, and anthracnose. [2] |
| Solubility | Low aqueous solubility (0.059 mg/L at 20°C, pH 7) [2] |
| Isomerism | Chiral molecule, typically exists as a racemic mixture (S-isomer to R-isomer ratio is about 1:1) [3] [2] |
Research on this compound involves assessing its stereoselective environmental behavior and health risks, as well as standard fungicide efficacy trials.
Stereoselectivity in Cytotoxicity and Metabolism: A 2024 study assessed the health risks of this compound's enantiomers. Key methodological aspects include [3]:
Standard Fungicide Efficacy Trials: The protocols for evaluating fungicides like this compound against specific pathogens (e.g., Plasmopara viticola) typically involve [4]:
The diagram below illustrates the primary mode of action of this compound and the associated resistance mechanism. [4] [2]
The tables below summarize the key differences in bioactivity, toxicity, and environmental behavior between this compound's enantiomers, based on a 2021 stereoselective study [1].
| Enantiomer Property | R-(-)-Famoxadone | S-(+)-Famoxadone |
|---|---|---|
| Fungicidal Bioactivity (toward 5 phytopathogens) | 2.7 to 178 times higher than S-(+)-isomer [1] | Lower activity [1] |
| Acute Toxicity (to earthworm Eisenia foetida) | 167 times more toxic than S-(+)-isomer [1] | Lower toxicity [1] |
| Toxicity Classification (to E. foetida) | Super toxic [1] | Information not specified |
| Degradation Behavior (in cucurbits & soil) | No stereoselective degradation observed [1] | No stereoselective degradation observed [1] |
| Average Half-life (Degradation) | 5.4 to 14.1 days (in cucumber, chieh-qua, and soil) [1] | 5.4 to 14.1 days (in cucumber, chieh-qua, and soil) [1] |
For researchers seeking to replicate or evaluate these findings, here are the core methodologies from the study [1].
The diagram below outlines the key stages of the experimental process used to assess the stereoselectivity of this compound, from sample preparation to data analysis.
The acute toxicity of this compound enantiomers to the earthworm Eisenia foetida is highly stereoselective, meaning the two mirror-image molecules have different toxicities. Experimental data from a contact filter paper test shows that the R-enantiomer is significantly more toxic [1].
| Enantiomer | Acute Toxicity (48-h LC₅₀) | Toxicity Comparison |
|---|---|---|
| R-(-)-famoxadone | Super toxic | 167 times more toxic than S-(+)-famoxadone |
| S-(+)-famoxadone | Super toxic | - |
The study classified both enantiomers as "super toxic" to Eisenia foetida based on the obtained LC₅₀ values [1].
The key experimental details from the research are as follows [1]:
The diagram below illustrates the standard experimental workflow for determining acute toxicity in earthworms, which applies to studies like the one conducted on this compound.
This methodology is a standard for initial toxicity screening. Another common approach is the soil toxicity bioassay, where the pesticide is incorporated into natural soil, providing a more environmentally relevant but often less sensitive test system [2] [3].
For researchers and scientists, the critical takeaways are:
The table below summarizes the experimental half-life data for this compound found in the search results:
| Environment / Condition | Half-Life (DT50) | Key Factors & Notes |
|---|---|---|
| Loam Soil (Aerobic) | 35 days [1] | Persistence was higher compared to other tested soils [1]. |
| Other Soils (Aerobic, unspecified texture) | < 30 days [1] | Most tested soils showed lower persistence than loam [1]. |
| Sandy Loam Soil (Watermelon field) | 5.5 days [2] | Field dissipation study; faster degradation likely due to environmental factors [2]. |
| Water | < 30 days [1] | Tested at a fivefold dose; low persistence [1]. |
| Watermelon Leaf | 9.7 days [2] | Represents dissipation on plant surfaces [2]. |
This compound is a chiral molecule, meaning it has two enantiomers (R- and S-forms) that can degrade at different rates in the environment. The following table compares their half-lives under different conditions, demonstrating that the R-enantiomer degrades faster than the S-enantiomer in aerobic soils [3].
| Condition | Soil Type | Half-Life (R-Famoxadone) | Half-Life (S-Famoxadone) | Enantioselective? |
|---|---|---|---|---|
| Aerobic | Various (3 tested) | 46.2 - 126 days [3] | Longer than R-enantiomer | Yes, R-famoxadone degrades faster [3] |
| Anaerobic | Various (3 tested) | 62.4 - 147 days [3] | Similar to R-enantiomer | No, degradation is non-enantioselective [3] |
To ensure the reliability and reproducibility of the data, here is a summary of the key methodological details from the cited studies.
The degradation of this compound is not solely dependent on soil texture; it is a complex process influenced by several interconnected factors, as illustrated below. The diagram outlines the primary pathways and influencing factors.
This compound Degradation Pathways & Key Influencers
The diagram shows that the core process is driven by microbial activity and oxygen levels. Here are the details behind these factors:
The table below summarizes the experimental findings for the combined application of famoxadone and cymoxanil against various plant diseases.
| Target Disease | Crop | Efficacy Performance & Comparison | Key Experimental Findings | Source (Year) |
|---|---|---|---|---|
| Early Blight (Alternaria solani) | Potato | Superior to Azoxystrobin and Mancozeb [1] | Lowest Percent Disease Index (PDI: 8.51-9.00%); highest tuber yield (256-260 q/ha) [1]. | Field Trial (2025) |
| Downy Mildew (Hyaloperonospora parasitica) | Broccoli | Highly Effective [2] | Disease Index (DI: 16.82); significantly increased yield [2]. | Field Trial (2024) |
| Bacterial Spot (Xanthomonas species) | Tomato, Pepper | Synergistic with Copper Hydroxide *in vitro* [3] | Synergy reduced growth of copper-resistant X. perforans; increased disease control not observed in greenhouse trials [3]. | In vitro & Greenhouse Study (2011) |
For the key studies cited, here are the methodologies used to generate the data.
The synergy between famoxanil and cymoxanil arises from their complementary mechanisms of action, which target different stages of the fungal life cycle. The following diagram illustrates this multi-site process.
When considering the use of this mixture, professionals should be aware of the following critical points:
The available data, while valuable, reveals several areas where current information is lacking:
The table below summarizes key environmental data for this compound, which is a broad-spectrum fungicide used on crops like grapes, potatoes, and tomatoes [1].
| Property | Value | Interpretation & Risk |
|---|---|---|
| Water Solubility (at 20°C) | 0.059 mg/L [1] | Low. Low potential for leaching into groundwater, but high tendency to bind to soil particles. |
| Soil Persistence (DT50) | Not persistent (specific value not listed) [1] | Low. Degrades relatively quickly in the soil environment. |
| Octanol-Water Partition Coefficient (Log Kow at 20°C) | 4.65 [1] | High. Indicates a potential to bioaccumulate in the food chain. |
| Toxicity to Fish (Acute) | Highly toxic [1] | High concern. Poses a significant risk to aquatic vertebrates. |
| Toxicity to Aquatic Invertebrates (Acute) | Highly toxic [1] | High concern. Poses a significant risk to aquatic invertebrate populations. |
| Toxicity to Honeybees | Moderately toxic [1] | Moderate concern. Requires careful application to protect pollinators. |
| Toxicity to Earthworms | Moderately toxic [1] | Moderate concern. Potential impact on soil health and function. |
| EU Regulatory Status | Not approved; Candidate for Substitution [1] | High regulatory concern. flagged due to PBT (Persistent, Bioaccumulative, Toxic) criteria. |
Mode of Action: this compound is a protectant fungicide that inhibits mitochondrial respiration in fungi at complex III (QoI site), leading to a loss of energy production and cell death [1]. It is classified as a FRAC Group 11 fungicide [1]. The following diagram illustrates its biochemical pathway and primary effects.
The table below compares this compound with other types of pest control agents based on available ecotoxicological data. Please note that the alternatives listed belong to different pesticide classes (herbicides, insecticides) and are for illustrative comparison only.
| Control Agent | Example Compound(s) | Primary Mode of Action | Key Environmental Concerns |
|---|---|---|---|
| QoI Fungicide | This compound | Inhibits mitochondrial respiration (Complex III) in fungi [1]. | High toxicity to fish & aquatic invertebrates; Bioaccumulation potential [1]. |
| Amino Acid Inhibitor Herbicide | Glyphosate | Inhibits amino acid production in plants [2]. | Low acute toxicity to fish and invertebrates; effects often linked to surfactant ingredients [2]. |
| Photosynthesis Inhibitor Herbicide | Atrazine | Inhibits photosynthesis in plants [2]. | Can cause indirect ecological effects; may act synergistically to increase toxicity of other pesticides like chlorpyrifos [2]. |
| Neonicotinoid Insecticide | Acetamiprid | Nicotinic acetylcholine receptor agonist in insects [3]. | High acute toxicity to aquatic invertebrates [3]. |
| Microbial Biopesticide | Bacillus thuringiensis israelensis (Bti) | Bacterial toxins disrupt the gut of specific insect larvae (e.g., mosquitoes) [4]. | Highly specific, low environmental persistence; low risk to non-target organisms, including humans [4]. |
The methodologies for generating the data cited in regulatory assessments are standardized. Here are the key experimental protocols:
Aquatic Acute Toxicity Tests (for Fish and Invertebrates): These tests determine the concentration that is lethal to 50% of the test population (LC50) over a short period.
Honeybee Acute Contact Toxicity Test: This assesses the risk to pollinators.
Avian Dietary Toxicity Test: This assesses the risk to birds.
| Crop / Commodity | EU MRL (mg/kg) | Codex Alimentarius (CXL) (mg/kg) | Key Regulatory Context |
|---|---|---|---|
| Hops | 50.0 [1] | 50.0 (Adopted Dec 2023) [1] | EU aligned with Codex in October 2024 [1]. |
| Wine Grapes | Maintained (Specific level not stated) [1] | Considered safe by EFSA [1] | MRL maintained as an import tolerance [1]. |
| Potatoes, Tomatoes, Cucumbers, Courgettes (Zucchini) | Maintained (Specific levels not stated) [1] | Considered safe by EFSA [1] | MRLs maintained as import tolerances [1]. |
| Barley, Wheat | Maintained (Specific levels not stated) [1] | Considered safe by EFSA [1] | MRLs maintained as import tolerances [1]. |
| Animal Products | Maintained (Specific levels not stated) [1] | Considered safe by EFSA [1] | MRLs maintained as import tolerances [1]. |
| Table Grapes, Aubergines, Gherkins, Melons, Broccoli, etc. | 0.01* (Limit of Determination) [1] | Not applicable | Famoxadone is no longer authorized in the EU; MRLs set to the lowest detectable level [1]. |
> Note on U.S. Tolerances: The U.S. EPA is currently undergoing a registration review process for this compound and other pesticides, which may involve proposing tolerance actions [2]. Specific U.S. tolerance levels were not available in the search results.
Establishing MRLs involves a rigorous process to ensure consumer safety and facilitate trade. The general workflow for setting an MRL, as reflected in regulatory procedures, is summarized below.
The methodology for determining MRLs relies on several key experimental protocols [2] [1] [3]:
This compound is a QoI (Quinone outside Inhibitor) fungicide from FRAC Group 11. Its molecular mechanism and resistance management are key considerations for its application [5] [6].
The table below summarizes the key binding parameters for retinol and famoxadone with Cellular Retinol-Binding Protein III (CRBP-III), based on a virtual screening study [1] [2].
| Ligand | Minimum Binding Energy (kcal/mol) | Reported Experimental Kd | Key Interacting Residues | Binding Site Location |
|---|---|---|---|---|
| Retinol | -7.1 [1] [2] | ~60 nM [3] | Information missing from search results | Native retinol-binding site [1] [2] |
| This compound | -10.4 [1] [2] | Not experimentally measured | Y19, K40, L20, V29, A33, F57, L117, L118 [1] [2] | Competes with retinol in its binding site [1] [2] |
> Note: The data for this compound comes from a single in silico (computational) prediction. The binding energy and mechanism have not been confirmed by experimental studies and should be considered a hypothesis for future testing [1] [2].
For context, here are the methodologies related to the data presented.
1. Virtual Screening & Molecular Docking (Source of this compound Data) The comparative data for this compound was generated through a computational workflow [1] [2]:
2. Determining Binding Affinity (Kd) Experimentally To validate computational predictions, experimental methods are required. The following established protocols can be used to determine the equilibrium dissociation constant (Kd) [4] [5]:
Critical experimental controls include [5]:
CRBP-III is an intracellular carrier protein that belongs to the family of fatty acid-binding proteins [6] [7]. Its primary role is to bind retinol inside cells, solubilizing and stabilizing it, and facilitating its metabolism to active metabolites like retinoic acid [6] [7]. Retinoic acid is a critical signaling molecule that regulates gene transcription by activating nuclear receptors (RAR/RXR) [7].
The following diagram illustrates the proposed mechanism by which this compound could disrupt this essential pathway.
The potential disruption of retinol signaling by this compound is particularly relevant in the context of human fertility. The same 2024 computational study also predicted that this compound binds to the IZUMO Sperm-Egg Fusion Protein with high affinity, potentially hindering the conformational change necessary for gamete fusion [1] [2]. This suggests a dual mechanism through which this pesticide could impair reproduction.
Health Hazard;Environmental Hazard